The following technical guide details the properties, synthesis, and application of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide , a specialized electrophilic scaffold used in medicinal chemistry and chemical biology....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide , a specialized electrophilic scaffold used in medicinal chemistry and chemical biology.
Executive Summary
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a lipophilic, electrophilic small molecule primarily utilized as a covalent probe and synthetic intermediate in drug discovery.[1] Structurally, it combines a hydrophobic diphenyl ether tail—mimicking biological motifs like thyronine or tyrosine—with a reactive
This compound serves two critical functions in research:
Cysteine-Reactive Probe: It acts as a covalent fragment in Activity-Based Protein Profiling (ABPP) to identify reactive cysteine residues in proteomes.[1]
Synthetic Scaffold: It functions as a precursor for generating complex
-substituted acetamide derivatives via nucleophilic displacement of the chloride.[1]
Physicochemical Specifications
The following data represents the core properties calculated and observed for the compound. Researchers should utilize these values for solubility optimization and assay development.
The synthesis of this compound follows a convergent route, coupling the diphenyl ether core with an electrophilic acetylating agent.[1] This protocol is designed for high purity and yield, minimizing hydrolysis of the chloroacetamide.
Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.
Dry over
and concentrate in vacuo.
Purification : Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Validation Criteria:
1H NMR (
): Look for the singlet at ppm (2H, ) and the characteristic amide NH broad singlet at ppm.[1]
MS (ESI): Check for the characteristic chlorine isotope pattern (
and in 3:1 ratio).
Mechanistic Applications
This molecule is best deployed as a Covalent Kinetic Probe .[1] The chloroacetamide group is a "tuned" electrophile—less reactive than acrylamides but highly specific for identifying hyper-reactive cysteine residues in enzymes (e.g., kinases, proteases, isomerases).
Cysteine Alkylation Mechanism
The mechanism follows an
pathway where the thiolate anion of a cysteine residue attacks the -carbon, displacing the chloride ion.[1]
Figure 2: Mechanism of irreversible covalent modification of cysteine residues.[1]
Application Workflows
Fragment Screening : Include in a library of electrophilic fragments to screen against a target protein (via Mass Spectrometry).[1] A mass shift of +269 Da (Loss of HCl) indicates a hit.
Lead Optimization : If the scaffold binds, the chloride can be displaced by amines (e.g., piperazines, morpholines) to generate reversible inhibitors with improved solubility and potency.[1]
Skin/Eye Contact: Causes severe irritation. The compound is designed to react with proteins; it will alkylate skin proteins (sensitization risk).
Inhalation: Avoid dust generation.[1] Use a fume hood.
Storage: Store at -20°C in a desiccator. Solutions in DMSO are stable for ~24 hours at RT but should be used immediately to prevent hydrolysis to the alcohol (
).
References
Synthesis of Diphenyl Ethers : Theil, F. (2020).[1] Nucleophilic Aromatic Substitution of Nitroarenes. Angewandte Chemie International Edition. Link (General reference for ether synthesis).[1]
Chloroacetamide Reactivity : Cravatt, B. F., et al. (2008).[1] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link[1]
Electrophile Safety : Sigma-Aldrich. Safety Data Sheet: 2-Chloro-N-phenylacetamide (Analog). Link
Medicinal Chemistry of Acetamides : Japsonline.[1] Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Link
Structural Elucidation of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the structural elucidation of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, a molecule of interest in drug development and materials science. The following sec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the structural elucidation of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, a molecule of interest in drug development and materials science. The following sections detail the synthetic pathway, purification protocols, and in-depth analysis of the spectroscopic data essential for the unambiguous confirmation of its chemical structure. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but the scientific rationale behind them.
Introduction: The Significance of N-Arylacetamides
N-arylacetamides represent a critical class of organic compounds with diverse applications, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific molecule of interest, 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, possesses a unique combination of functional groups: a chloroacetamide moiety known for its reactive potential in forming covalent bonds, and a diaryl ether linkage that imparts specific conformational properties. Accurate structural confirmation is paramount to understanding its chemical behavior and potential biological activity. This guide outlines a systematic approach to its synthesis and structural verification.
Synthesis and Purification
The synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a two-step process, beginning with the formation of the diaryl ether precursor, 4-(4-ethoxyphenoxy)aniline, followed by its acylation.
Step 1: Synthesis of 4-(4-ethoxyphenoxy)aniline via Ullmann Condensation
The formation of the diaryl ether linkage is effectively achieved through an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2][3] This method is well-established for its reliability in constructing such bonds.
Reaction Scheme:
Figure 1: Synthesis of 4-(4-ethoxyphenoxy)aniline.
Experimental Protocol:
Reaction Setup: To a round-bottom flask, add 4-aminophenol (1.0 eq), 4-bromoethoxybenzene (1.1 eq), potassium carbonate (K₂CO₃) (2.0 eq) as the base, copper(I) iodide (CuI) (0.1 eq) as the catalyst, and L-proline (0.2 eq) as a ligand to enhance catalyst performance.
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
Reaction: Heat the mixture to 120-130°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-(4-ethoxyphenoxy)aniline.
Step 2: Synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
The final product is synthesized by the acylation of the precursor amine with chloroacetyl chloride.
Reaction Scheme:
Figure 2: Synthesis of the target compound.
Experimental Protocol:
Dissolution: Dissolve 4-(4-ethoxyphenoxy)aniline (1.0 eq) in glacial acetic acid in a flask placed in an ice bath.
Acylation: Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to proceed for 2 hours.[4]
Precipitation: Add a solution of sodium acetate to precipitate the product.
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide.
Structural Elucidation by Spectroscopic Methods
A combination of spectroscopic techniques is employed to confirm the structure of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is expected to exhibit characteristic absorption bands.
Predicted FTIR Data:
Functional Group
Expected Wavenumber (cm⁻¹)
Rationale
N-H Stretch (Amide)
3200 - 3300
Characteristic of a secondary amide.
C-H Stretch (Aromatic)
3000 - 3100
Indicates the presence of aromatic rings.
C-H Stretch (Aliphatic)
2850 - 2980
From the ethoxy and chloroacetyl groups.
C=O Stretch (Amide I)
1660 - 1680
A strong absorption typical for secondary amides.[1]
N-H Bend (Amide II)
1530 - 1550
Another characteristic amide band.
C-O-C Stretch (Ether)
1230 - 1270
Asymmetric stretching of the diaryl ether.
C-Cl Stretch
700 - 800
Indicates the presence of the chloroacetyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum will show distinct signals for each type of proton in the molecule. The predicted chemical shifts are based on data from analogous compounds.[5]
Predicted ¹H NMR Data (in CDCl₃):
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
-NH- (Amide)
8.0 - 8.5
Singlet
1H
The amide proton is typically downfield and can be broad.
Aromatic Protons
6.8 - 7.5
Multiplet
8H
Protons on the two phenyl rings will appear in this region.
-CH₂- (Chloroacetyl)
~4.2
Singlet
2H
The methylene protons adjacent to the carbonyl and chlorine are deshielded.
-O-CH₂- (Ethoxy)
~4.0
Quartet
2H
Methylene protons of the ethoxy group, split by the methyl protons.
-CH₃ (Ethoxy)
~1.4
Triplet
3H
Methyl protons of the ethoxy group, split by the methylene protons.
The carbon-13 NMR spectrum will provide information about the different carbon environments.
Predicted ¹³C NMR Data (in CDCl₃):
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C=O (Amide)
~165
The carbonyl carbon of the amide is significantly downfield.
Aromatic Carbons
115 - 160
The eight carbons of the two phenyl rings will resonate in this region.
-O-CH₂- (Ethoxy)
~64
The carbon of the methylene group attached to the oxygen.
-CH₂-Cl (Chloroacetyl)
~43
The carbon of the methylene group attached to the chlorine.
-CH₃ (Ethoxy)
~15
The methyl carbon of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization):
m/z
Interpretation
[M]⁺
Molecular ion peak.
[M+2]⁺
Isotope peak due to the presence of ³⁷Cl.
[M - CH₂Cl]⁺
Loss of the chloroacetyl group.
[M - COCH₂Cl]⁺
Loss of the entire chloroacetamide moiety.
[C₆H₅O(C₂H₅)]⁺
Fragment corresponding to the ethoxyphenoxy cation.
[C₆H₅NH]⁺
Fragment corresponding to the anilino cation.
Self-Validating Experimental Workflow
To ensure the trustworthiness of the structural elucidation, a self-validating workflow should be implemented.
Figure 3: A self-validating workflow for structural elucidation.
Conclusion
The structural elucidation of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide requires a systematic and multi-faceted approach. By combining a well-defined synthetic strategy with a comprehensive suite of spectroscopic analyses, researchers can confidently confirm the identity and purity of this compound. The provided protocols and predicted data serve as a robust guide for professionals in the field, ensuring the integrity of their research and development efforts.
References
National Center for Biotechnology Information. "2-Chloro-N-(4-hydroxyphenyl)acetamide" PubChem Compound Summary for CID 131693. [Link]
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899. [Link]
Singh, G., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 195-212. [Link]
Antonysakthi, S., et al. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Journal of Scientific Research, 14(2), 439-448. [Link]
Baran, Y., et al. (2011). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 99-103. [Link]
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
National Institute of Standards and Technology. "Acetamide, 2-chloro-N-(4-methylphenyl)-" NIST Chemistry WebBook. [Link]
National Institute of Standards and Technology. "2-Chloro-p-acetophenetidide" NIST Chemistry WebBook. [Link]
Julius, L. G., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. Applied Organometallic Chemistry, 37(12), e7131. [Link]
Bakkiyaraj, D., et al. (2016). Spectroscopic and Quantum Computational Investigation of N-(4-Hydroxyphenyl) Acetamide. Journal of Molecular Structure, 1108, 388-398. [Link]
Theoretical Mechanism of Action for Acetamide-Bearing Pharmacophores
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Strategic Overview: The Acetamide Moiety as a Privileged Scaffold In modern medicinal chemistry, the aceta...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Strategic Overview: The Acetamide Moiety as a Privileged Scaffold
In modern medicinal chemistry, the acetamide functional group (
) is not merely a structural linker but a critical pharmacophore governing solubility, metabolic stability, and target engagement.[1] While simple acetamide (acetic acid amide) serves as a fundamental solvent and reagent, its derivatives—N-substituted acetamides—form the backbone of essential therapeutics ranging from analgesics (Acetaminophen) to carbonic anhydrase inhibitors (Acetazolamide) and kinase inhibitors.
This guide deconstructs the theoretical and physical mechanisms by which the acetamide motif dictates biological activity. We move beyond simple "lock and key" analogies to explore the thermodynamics of amide hydrogen bonding, the metabolic activation of pro-drugs, and the modulation of ion channels by acetamide metabolites.
Molecular Mechanics & Thermodynamics
The efficacy of acetamide-containing drugs is rooted in the electronic distribution of the amide bond. The resonance between the carbonyl oxygen and the nitrogen lone pair creates a planar, rigid structure with significant dipole moments (
).
2.1 Hydrogen Bonding Vectorization
The acetamide group functions as a dual-action anchor within protein binding pockets:
H-Bond Donor (N-H): The amide proton is acidic enough to form strong hydrogen bonds with backbone carbonyls or side-chain carboxylates (e.g., Asp, Glu) in the target protein.
H-Bond Acceptor (C=O): The carbonyl oxygen possesses two lone pairs, acting as a potent acceptor for backbone amides or Ser/Thr hydroxyls.
Thermodynamic Consequence:
The formation of these directed hydrogen bonds restricts the rotational entropy of the ligand upon binding. However, the enthalpy gain (
) from forming 2-3 strong water-mediated or direct H-bonds often outweighs the entropic penalty (), driving high-affinity binding ( in the nanomolar range).
Table 1: Physicochemical Properties of the Acetamide Motif
Property
Value/Characteristic
Biological Implication
Dipole Moment
~3.7 D
High polarity improves aqueous solubility (LogP modulation).
Planarity
Hybridization
Reduces conformational freedom; pre-organizes ligand for binding.
H-Bond Potential
1 Donor / 2 Acceptors
Facilitates "molecular recognition" in polar active sites.
Metabolic Fate
Amidase hydrolysis
Susceptible to enzymatic cleavage (liver/kidney) to release primary amines.
Deep Dive Mechanism: The AM404 Pathway (Acetaminophen)[2][3]
While Acetaminophen (Paracetamol) is the most ubiquitous acetamide derivative, its mechanism was historically oversimplified as "COX-3 inhibition." Recent advanced kinetic studies reveal a more complex pro-drug mechanism involving the bioactive metabolite AM404 (N-arachidonoylphenolamine).
3.1 The Bioactivation Cascade
Deacetylation: In the liver, a fraction of Acetaminophen is deacetylated to p-aminophenol.
Conjugation: In the brain and spinal cord, p-aminophenol is conjugated with arachidonic acid by the enzyme FAAH (Fatty Acid Amide Hydrolase).
Target Engagement: The resulting metabolite, AM404 , acts as a potent modulator of the Endocannabinoid system and Voltage-Gated Sodium Channels.
3.2 Mechanism of Action: Nav1.7 Inhibition
AM404 accumulates in peripheral sensory neurons.[2] It does not bind to the opioid receptor but instead inhibits Nav1.7 and Nav1.8 channels .
Mechanism: AM404 enters the neuron and blocks the channel pore from the intracellular side (local anesthetic-like mechanism).
Result: Prevention of action potential propagation in nociceptors, silencing pain signals before they reach the CNS.[2]
Figure 1: The metabolic bioactivation pathway of Acetaminophen into AM404, leading to sodium channel inhibition.
Experimental Validation Framework
To confirm the mechanism of action for a novel acetamide derivative, researchers must validate both target engagement and functional inhibition .
This protocol validates if an acetamide compound (like AM404) inhibits voltage-gated ion channels (Nav1.7).
Objective: Quantify the
of the compound against sodium currents in HEK293 cells expressing Nav1.7.
Methodology:
Cell Preparation: Transfect HEK293 cells with human Nav1.7 cDNA. Culture for 24-48 hours.
Rig Setup: Use a patch-clamp amplifier (e.g., Axon MultiClamp 700B). Fill glass pipettes (resistance 2-4 MΩ) with intracellular solution (CsF-based to block K+ channels).
Giga-seal Formation: Approach cell, apply mild suction to form a Giga-ohm seal (>1 GΩ). Rupture membrane to enter whole-cell mode .
Voltage Protocol:
Hold membrane potential at -120 mV.
Depolarize to 0 mV for 20ms to elicit
(Sodium current).
Repeat at 0.1 Hz frequency.
Compound Application:
Perfuse extracellular solution (Control). Record baseline current.
Data Analysis: Plot Peak Current vs. Log[Concentration]. Fit to the Hill equation to derive
.
Self-Validating Check: If the current does not recover after washout, the mechanism may involve covalent modification (irreversible binding) rather than simple pore blockade.
4.2 Protocol: Surface Plasmon Resonance (SPR)
Used to determine the binding kinetics (
, ) of the acetamide moiety to a protein target (e.g., Carbonic Anhydrase).
Immobilization: Couple the target protein to a CM5 sensor chip using amine coupling.
Injection: Inject the acetamide compound across the surface at 5 concentrations.
Reference Subtraction: Subtract the signal from a blank flow cell to remove bulk refractive index changes.
Kinetic Fit: Fit the sensorgrams to a 1:1 Langmuir binding model.
Success Criteria: The
value of the fit should be < 10% of .
Toxicology & Metabolic Stability
While the acetamide group is a valid pharmacophore, it carries specific toxicological risks that must be screened early.
Hydrolysis Risk: Non-specific amidases in the liver can cleave the amide bond.
Risk:[3][4] Release of a toxic primary amine or accumulation of acetate.
Carcinogenicity (Acetamide Solvent): Pure acetamide is a Group 2B carcinogen (IARC). High-dose exposure causes liver tumors in rodents via oxidative stress pathways.
Mitigation in Drugs: Drug derivatives (N-substituted) generally do not share this risk unless they are rapidly hydrolyzed to free acetamide.
Figure 2: Theoretical mechanism of toxicity for high-dose simple acetamide exposure.
References
Ghanem, C. I., et al. (2016). Acetaminophen-induced liver injury: molecular mechanisms and implications for treatment.Journal of Clinical and Translational Hepatology . Link
Mallet, C., et al. (2008). Endocannabinoid system and acetaminophen analgesia: The AM404 pathway.Pain .[5][6] Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.Nature Reviews Drug Discovery . Link
Andersson, D. A., et al. (2011). TRPA1 mediates spinal antinociception induced by acetaminophen and the cannabinoid Δ(9)-tetrahydrocannabinol.Nature Communications . Link
International Agency for Research on Cancer (IARC). (1999). Acetamide: Monograph on the Evaluation of Carcinogenic Risks to Humans.IARC Monographs .[3] Link
Preliminary Toxicity Screening of Ethoxyphenoxy Acetamides: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the preliminary toxicity screening of ethoxyphenoxy acetamides, a chemical class with eme...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the preliminary toxicity screening of ethoxyphenoxy acetamides, a chemical class with emerging interest in drug discovery. As a Senior Application Scientist, this document synthesizes established toxicological principles with practical, field-proven insights to offer a robust framework for early-stage safety assessment. We will delve into the critical in vitro and in vivo assays necessary to build a foundational toxicity profile, focusing on cytotoxicity, genotoxicity, hepatotoxicity, and acute systemic toxicity. The rationale behind experimental choices, detailed step-by-step protocols, and the interpretation of quantitative data are presented to ensure scientific integrity and self-validating experimental systems. This guide is structured to empower researchers to design and execute a preliminary toxicity screening program that is both scientifically rigorous and resource-efficient.
Introduction: The Imperative of Early Toxicity Assessment
Ethoxyphenoxy acetamides represent a versatile scaffold with potential applications across various therapeutic areas. However, as with any novel chemical entity, a thorough understanding of their safety profile is paramount to their successful development. Early-stage, or preliminary, toxicity screening is a critical gatekeeping step in the drug discovery pipeline. Its primary objective is to identify and eliminate compounds with unfavorable toxicity profiles early on, thereby conserving resources and reducing the likelihood of late-stage failures.
This guide will navigate the core tenets of a preliminary toxicity screening cascade tailored for ethoxyphenoxy acetamides. We will explore the fundamental question of "how" to test, but more importantly, "why" specific assays are chosen and what the results signify in the context of this chemical class.
Foundational In Vitro Toxicity Assessment: A Tiered Approach
In vitro toxicity testing forms the bedrock of preliminary screening, offering a rapid and cost-effective means to assess the potential of a compound to cause harm to human cells.[1] A tiered approach, as depicted below, allows for a systematic evaluation, starting with broad cytotoxicity assays and progressing to more specific endpoints.
Figure 2: Relationship between structure, metabolism, and toxicity.
Data Presentation and Interpretation
Clear and concise presentation of data is essential for decision-making.
Table 1: Summary of In Vitro Toxicity Data for a Hypothetical Ethoxyphenoxy Acetamide
Assay
Cell Line
Endpoint
Result (IC50/Conclusion)
MTT Assay
HepG2
Cytotoxicity
15 µM
Ames Test
S. typhimurium TA98, TA100
Mutagenicity
Negative (with and without S9)
ROS Assay
HepG2
Oxidative Stress
Moderate increase at 10 µM
Caspase 3/7 Assay
HepG2
Apoptosis
Significant increase at 10 µM
Table 2: Summary of Acute Oral Toxicity Data
Guideline
Species/Strain
Sex
LD50 (mg/kg)
GHS Category
OECD 425
Rat (Sprague-Dawley)
Female
> 2000
5 or Unclassified
Conclusion
The preliminary toxicity screening of ethoxyphenoxy acetamides is a multi-faceted process that requires a strategic and tiered approach. By integrating a battery of in vitro assays assessing cytotoxicity, genotoxicity, and hepatotoxicity, followed by a confirmatory in vivo acute toxicity study, researchers can build a robust initial safety profile. This guide provides the foundational knowledge and practical protocols to embark on this critical phase of drug development. A thorough understanding of the principles behind each assay and a careful interpretation of the data will ultimately lead to the selection of safer and more promising drug candidates.
References
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]
In Vitro Toxicology Testing. Charles River Laboratories. [Link]
Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. MDPI. [Link]
Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. PubMed. [Link]
Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity. National Institutes of Health. [Link]
Mechanisms of Drug Induced Liver Injury. PubMed Central. [Link]
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
OECD Test Guideline 423. National Toxicology Program. [Link]
In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI. [Link]
Mechanisms of drug induced liver injury. PubMed Central. [Link]
Mechanisms of drug induced liver injury. ResearchGate. [Link]
Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]
420 | oecd guideline for testing of chemicals. OECD. [Link]
In vitro models for liver toxicity testing. PubMed Central. [Link]
Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
Mechanisms of drug-induced liver injury. PubMed. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
In vitro models for liver toxicity testing. ResearchGate. [Link]
Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]
Ames Test II Detection of possible mutagens II Experiment to check mutations using Ames Test. YouTube. [Link]
Acute Toxicity by OECD Guidelines. SlideShare. [Link]
An In-Depth Technical Guide to the Exploration of Novel Acetamide-Based Chemical Scaffolds
Introduction: The Acetamide Scaffold - A Privileged Motif in Modern Drug Discovery The acetamide group, characterized by the formula CH₃CONH₂, is a fundamental structural unit in organic chemistry.[1] Its true significan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Acetamide Scaffold - A Privileged Motif in Modern Drug Discovery
The acetamide group, characterized by the formula CH₃CONH₂, is a fundamental structural unit in organic chemistry.[1] Its true significance, however, is revealed in the realm of medicinal chemistry, where it serves as a versatile and privileged scaffold. The acetamide moiety is present in a wide array of clinically prescribed drugs, demonstrating its therapeutic potential across various disease models, including treatments for pain and inflammation (e.g., bufexamac), infections, and viral diseases (e.g., oseltamivir).[2] The utility of this scaffold lies in its unique combination of properties: it can act as both a hydrogen bond donor and acceptor, it is metabolically stable, and its steric and electronic properties can be readily modulated through synthetic modification. This guide provides a comprehensive exploration of the design, synthesis, evaluation, and optimization of novel chemical scaffolds built upon the acetamide core, offering field-proven insights for drug development professionals.
Part 1: Rational Design & Synthesis of Acetamide Scaffolds
The journey of exploring a novel scaffold begins not in the lab, but in the conceptual design phase. The rationale behind creating new acetamide derivatives is to systematically modify a core structure to enhance its interaction with a biological target, improve its pharmacokinetic profile, or both. This process is the foundation of establishing a Structure-Activity Relationship (SAR).
The Causality of Design: From Lead Compound to Novel Analogs
The design strategy often starts with a known active compound or "hit." The goal is to create analogs by modifying specific regions of the molecule. A typical approach involves identifying key pharmacophoric features and exploring how substitutions at different positions affect biological activity.
For instance, a generic acetamide scaffold can be divided into several key regions for modification. Alterations in these regions can influence properties like target binding affinity, solubility, and metabolic stability.
Caption: Logical relationship in acetamide scaffold design.
Efficiency in synthesis is paramount for rapidly generating a library of compounds for biological screening. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool.[3]
A common MCR for generating acetamide derivatives is the Ugi reaction. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure, which can incorporate the acetamide framework.
Experimental Protocol 1: Generalized Three-Component Synthesis of Novel Acetamide Derivatives
This protocol is adapted from methodologies used in the synthesis of various acetamide-based compounds.[3]
Reactant Preparation: In a dry round-bottom flask, dissolve the starting aldehyde (1.0 mmol) and a primary or secondary amine (1.0 mmol) in a suitable solvent (e.g., dry toluene, 5 mL).
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to the mixture.
Iminium Formation: Reflux the mixture for 2 hours to facilitate the formation of the Schiff base (iminium ion) intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Isocyanide Addition: To the cooled reaction mixture, add the isocyanide derivative (1.0 mmol) suspended in dry toluene (3 mL).
Reaction Completion: Stir the reaction mixture at 100°C for 16-24 hours. The causality here is that the nucleophilic isocyanide will attack the electrophilic iminium ion, leading to the formation of the final acetamide product after rearrangement.
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. Dissolve the resulting residue in an appropriate solvent like ethyl acetate, filter if necessary, and purify the crude product. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[4]
Characterization: Confirm the structure of the purified product using spectroscopic methods (See Part 2).
Part 2: Structural Elucidation and Validation
Synthesizing a novel compound is only half the battle; unequivocally proving its structure is a critical, self-validating step. A combination of spectroscopic techniques is employed to ensure the desired molecule has been formed.
Infrared (IR) Spectroscopy: Provides evidence for the presence of key functional groups. For an acetamide derivative, characteristic bands include a strong C=O (carbonyl) stretch around 1645-1664 cm⁻¹ and an N-H stretch around 3243-3336 cm⁻¹.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural characterization.
¹H NMR: Confirms the presence and connectivity of protons. A key signal to look for is the amide proton (-NH-), which often appears as a singlet or broad singlet between δ 10.06 and 11.1 ppm.[5]
¹³C NMR: Shows the carbon framework of the molecule. The carbonyl carbon of the acetamide group typically resonates in the δ 170.3–176.4 ppm region.[5]
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
The combination of these techniques provides a robust, self-validating system. If the molecular weight from MS matches the expected formula, and the IR and NMR spectra are consistent with the proposed structure, the synthesis is considered successful.
Part 3: Biological Evaluation and Structure-Activity Relationship (SAR) Analysis
Once a library of novel acetamide scaffolds is synthesized and characterized, the next step is to assess their biological activity. The choice of assay is dictated by the therapeutic target of interest.
In Vitro Biological Assays
Common primary screens include antiproliferative, antimicrobial, antioxidant, or specific enzyme inhibition assays.
Experimental Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.
Cell Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours. The rationale for this step is to ensure cells are in the logarithmic growth phase, making them sensitive to cytotoxic agents.
Compound Treatment: Prepare stock solutions of the synthesized acetamide derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Building the Structure-Activity Relationship (SAR)
SAR analysis involves correlating the structural modifications of the synthesized analogs with their observed biological activity.[6][7] By comparing the IC₅₀ values of different derivatives, researchers can deduce which structural features are crucial for activity.
Table 1: Hypothetical SAR Data for a Series of Acetamide Derivatives Against HepG2 Cancer Cells
Compound ID
R1 Group
R2 Group
IC₅₀ (µM)
AC-01
Phenyl
-H
55.2
AC-02
4-Chlorophenyl
-H
23.8
AC-03
4-Methoxyphenyl
-H
48.1
AC-04
4-Chlorophenyl
-Thiophene
15.5
AC-05
4-Chlorophenyl
-Pyridine
18.9
Doxorubicin
-
-
0.8
SAR Insights from Table 1:
R1 Group Modification: Adding an electron-withdrawing group (Cl) at the para-position of the phenyl ring (AC-02 vs. AC-01) significantly improves potency. An electron-donating group (OCH₃) is detrimental (AC-03). This suggests that the electronic properties of the R1 aryl ring are critical for interaction with the target.
R2 Group Modification: Introducing a thiophene ring at the R2 position further enhances activity (AC-04 vs. AC-02), indicating a potential hydrophobic or π-stacking interaction in a specific pocket of the target protein.
Part 4: In Silico Pharmacokinetic (ADMET) Profiling
A potent compound is useless if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[4][8] In silico tools can predict these properties based on the compound's structure.
Table 2: Predicted ADMET Properties for Lead Compound AC-04
Property
Predicted Value
Acceptable Range
Implication
Molecular Weight
320.8 g/mol
< 500
Good (Lipinski's Rule)
LogP (Lipophilicity)
3.1
-0.4 to 5.6
Optimal for cell permeability
H-Bond Donors
1
< 5
Good (Lipinski's Rule)
H-Bond Acceptors
3
< 10
Good (Lipinski's Rule)
Caco-2 Permeability
High
High
Good predicted intestinal absorption
hERG Inhibition
Low Risk
Low Risk
Low risk of cardiotoxicity
These predictions help prioritize compounds with favorable drug-like properties for further, more resource-intensive preclinical testing.[4]
Part 5: Case Study - Acetamide Scaffolds as Histone Deacetylase (HDAC) Inhibitors
A prominent application of acetamide-based scaffolds is in the development of Histone Deacetylase (HDAC) inhibitors, an important class of anti-cancer agents.[9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes.[10][11] Inhibiting HDACs can restore the expression of these genes, inducing cell cycle arrest and apoptosis in cancer cells.
Mercaptoacetamide-based inhibitors are a class of HDAC inhibitors known for being less toxic than other types like hydroxamates.[9]
Caption: Mechanism of action for Acetamide-based HDAC inhibitors.
The workflow for developing such an inhibitor follows the principles outlined in this guide:
Design: Start with a known HDAC inhibitor structure and design novel acetamide-based analogs.
Synthesis: Synthesize the designed compounds.
Biological Evaluation: Screen the compounds for their ability to inhibit specific HDAC enzymes (e.g., HDAC1, HDAC2) using an in vitro enzymatic assay.[12]
Cellular Activity: Test potent inhibitors in cancer cell lines to confirm their ability to induce histone hyperacetylation and cause cell death.
SAR & Optimization: Correlate structural changes with HDAC inhibition and cellular potency to develop a lead candidate with optimal efficacy and a favorable safety profile.[13]
Caption: Iterative workflow for acetamide scaffold drug discovery.
Conclusion and Future Directions
The acetamide scaffold remains a cornerstone of medicinal chemistry due to its synthetic tractability and favorable biological properties. The systematic exploration of novel acetamide-based chemical libraries, guided by the principles of rational design, efficient synthesis, and rigorous biological and pharmacokinetic evaluation, is a proven strategy for identifying new therapeutic agents. Future efforts will likely focus on conjugating acetamide scaffolds with other pharmacophores to create dual-action drugs and applying machine learning algorithms to more accurately predict the biological activities and ADMET properties of virtual compound libraries, further accelerating the discovery pipeline.
References
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports. Available at: [Link]
(PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate. Available at: [Link]
Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances. Available at: [Link]
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2016). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Acetamide. (n.d.). Wikipedia. Available at: [Link]
(PDF) New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). ResearchGate. Available at: [Link]
Method and assays for quantitation of acetamide in a composition. (2010). Google Patents.
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. Available at: [Link]
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). Molecules. Available at: [Link]
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. Available at: [Link]
Fluoroalkene modification of mercaptoacetamide-based histone deacetylase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
SAR: Structure Activity Relationships. (n.d.). CDD Vault. Available at: [Link]
Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. (2016). Frontiers in Molecular Neuroscience. Available at: [Link]
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2018). Molecules. Available at: [Link]
Histone deacetylase inhibitor. (n.d.). Wikipedia. Available at: [Link]
Acetamide – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Structure Activity Relationships. (n.d.). Drug Design Org. Available at: [Link]
Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. (2021). Journal of Medicinal Chemistry. Available at: [Link]
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2018). ResearchGate. Available at: [Link]
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PubMed. Available at: [Link]
Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). (2024). Molecules. Available at: [Link]
New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB pathway interactions. (2025). Bioorganic Chemistry. Available at: [Link]
Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. (2020). YouTube. Available at: [Link]
On Exploring Structure Activity Relationships. (2016). Current Pathobiology Reports. Available at: [Link]
Structure activity relationship. (2015). Slideshare. Available at: [Link]
In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. (2021). Frontiers in Chemistry. Available at: [Link]
Application Note: High-Efficiency N-Acetylation of 4-(4-Ethoxyphenoxy)aniline
[1] Executive Summary This application note details the robust synthesis of N-(4-(4-ethoxyphenoxy)phenyl)acetamide via the N-acetylation of 4-(4-ethoxyphenoxy)aniline .[1] This substrate, a diaryl ether derivative, serve...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the robust synthesis of N-(4-(4-ethoxyphenoxy)phenyl)acetamide via the N-acetylation of 4-(4-ethoxyphenoxy)aniline .[1] This substrate, a diaryl ether derivative, serves as a critical intermediate in the synthesis of liquid crystals and specific tyrosine kinase inhibitors.
Due to the electron-rich nature of the substrate (enhanced by the p-ethoxy and ether linkage), the amine moiety is highly nucleophilic. While this facilitates rapid reaction, it requires controlled protocols to prevent di-acetylation and ensure high purity.[1] This guide presents two distinct methodologies:
Method A (Solution-Phase): A high-purity DCM/Pyridine protocol for medicinal chemistry applications.[1]
Method B (Green Suspension): An aqueous, solvent-free precipitation method ideal for scale-up and environmental compliance.[1]
Chemical Context & Mechanism[1][2][3][4]
Substrate Analysis[1]
Substrate: 4-(4-ethoxyphenoxy)aniline
CAS: (Analogous to 4-phenoxyaniline derivatives)
Reactivity Profile: The molecule features two aromatic rings linked by an oxygen atom.[1][2] The terminal ethoxy group (
) and the central ether linkage function as electron-donating groups (EDGs).[1] This increases electron density at the aniline nitrogen, making it significantly more reactive than unsubstituted aniline.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride. The resulting tetrahedral intermediate collapses, expelling acetate as a leaving group.
Figure 1: Mechanistic pathway of N-acetylation showing the nucleophilic attack and subsequent elimination steps.[1]
Experimental Protocols
Method Selection Guide
Figure 2: Decision matrix for selecting the appropriate acetylation protocol based on scale and purity requirements.
Purification: The crude solid is usually sufficiently pure (>95%).[1] If necessary, recrystallize from Ethanol/Hexane.[1]
Method B: Green Aqueous Suspension (Scale-Up Friendly)
Application: Ideal for larger scales (>5g) or when avoiding chlorinated solvents is a priority.[1] This relies on the insolubility of the product in water to drive purification.
Suspension: In a flask, suspend 4-(4-ethoxyphenoxy)aniline in water (10 mL per gram of substrate). Note: The amine will likely not dissolve completely; vigorous stirring is essential.
Acidification (Optional): If the amine is very chunky, add 1.0 equiv of HCl to dissolve it as the hydrochloride salt, creating a homogeneous solution before acetylation.
Buffer Preparation: Dissolve Sodium Acetate (1.2 equiv) in a minimum amount of water.[1]
dropwise to the vigorously stirring suspension.[1]
Precipitation: Stir at RT for 30–60 minutes. The product, N-(4-(4-ethoxyphenoxy)phenyl)acetamide, is less soluble than the starting amine and will precipitate as a white/off-white solid.[1]
Isolation: Filter the solid using a Buchner funnel.
Wash: Wash the filter cake copiously with cold water to remove acetic acid and salts.
Drying: Dry in a vacuum oven at 50°C.
Process Analytical Technology (PAT) & Validation
Thin Layer Chromatography (TLC)[1][7]
Stationary Phase: Silica Gel
Mobile Phase: 50% Ethyl Acetate / 50% Hexane
Visualization: UV (254 nm).[1] The product will have a lower
than the starting amine due to the amide polarity, but the difference may be subtle. The starting amine often stains distinctively with Ninhydrin (red/purple), while the amide will not.
NMR Characterization Data (Expected)
The following table summarizes the key diagnostic signals for the product.
using chloroacetyl chloride for acetamide synthesis
High-Efficiency -Acylation using Chloroacetyl Chloride: Protocols and Applications Abstract Chloroacetyl chloride (CAC) is a bifunctional electrophile critical to the synthesis of pharmacophores, particularly in the gene...
Author: BenchChem Technical Support Team. Date: February 2026
High-Efficiency
-Acylation using Chloroacetyl Chloride: Protocols and Applications
Abstract
Chloroacetyl chloride (CAC) is a bifunctional electrophile critical to the synthesis of pharmacophores, particularly in the generation of
-chloroacetamides—precursors to bioactive heterocycles and local anesthetics (e.g., Lidocaine). This guide provides a rigorous technical framework for the safe and efficient use of CAC in -acylation reactions. We contrast anhydrous organic base protocols with Schotten-Baumann conditions, supported by mechanistic insights and a validated case study on the synthesis of -chloro-2,6-dimethylacetanilide.
Chemical Basis & Mechanism
The Bifunctional Electrophile
Chloroacetyl chloride possesses two electrophilic sites: the acyl chloride carbonyl carbon and the
-carbon bearing the chlorine. In the presence of nucleophilic amines, the acyl chloride is significantly more reactive (), leading to exclusive -acylation under controlled temperatures ().
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the chloride ion, generating the protonated amide and chloride. A base scavenger is strictly required to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of unreacted amine.
Figure 1: Mechanistic pathway of N-acylation. The reaction is driven by the elimination of chloride and the irreversible neutralization of HCl by an auxiliary base.
Safety & Handling (Critical)
Warning: Chloroacetyl chloride is a lachrymator , highly corrosive, and acutely toxic by inhalation and skin absorption.
Hazard Category
Description
Mitigation Strategy
Inhalation
Severe respiratory damage; lachrymatory effect even at ppm levels.
Mandatory: Handle only in a high-efficiency fume hood. Use a scrubber for exhaust if scaling up.
Skin/Eye
Causes severe burns; rapid absorption.
Double-glove (Nitrile + Laminate/Butyl). Wear a face shield over safety goggles.[1]
Reactivity
Reacts violently with water to release HCl gas.
Ensure all glassware is flame-dried. Quench excess reagent cautiously with ice/water or dilute bicarbonate.
Standardized Protocol: Anhydrous Conditions
Recommended for high-value intermediates and moisture-sensitive substrates.
Reagents & Setup
Substrate: Primary or secondary amine (1.0 equiv).
Reagent: Chloroacetyl chloride (1.1 – 1.2 equiv).
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Methodology
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (
concentration).
Thermal Control: Cool the solution to
using an ice/water bath.
Note: Lower temperatures prevent side reactions at the
-chloride position.
Addition: Dilute Chloroacetyl Chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 15–30 minutes.
Observation: White precipitate (Amine
HCl salt) will form immediately.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.
Monitoring: Check TLC (Visualize with Ninhydrin or UV).
Figure 2: Operational workflow for the anhydrous synthesis of
-chloroacetamides.
Case Study: Synthesis of Lidocaine Intermediate
Target:
-Chloro-2,6-dimethylacetanilide
Context: This protocol demonstrates the "Schotten-Baumann" style approach using glacial acetic acid, commonly used in the industrial synthesis of Lidocaine precursors [1, 4].
Reagents[2][3][4][5][6]
2,6-Dimethylaniline (
, )
Glacial Acetic Acid (
)
Chloroacetyl Chloride (
, )
Sodium Acetate (
aqueous solution)
Protocol
Dissolution: Place 2,6-dimethylaniline and glacial acetic acid in a flask.
Acylation: Add chloroacetyl chloride dropwise. The reaction is exothermic; maintain temperature
to avoid darkening (oxidation).
Buffering: Add saturated Sodium Acetate solution.
Mechanism:[3][4][5] This buffers the HCl produced, preventing the protonation of the aniline which would deactivate it toward nucleophilic attack.
Precipitation: Pour the mixture into
of ice water. The product, -chloro-2,6-dimethylacetanilide, will precipitate as a white solid.
Isolation: Filter via vacuum filtration. Wash with cold water until the filtrate is neutral.
Yield: Typical yields range from 85–95%.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield
Hydrolysis of CAC due to wet solvent.
Ensure DCM/THF is distilled or dried over molecular sieves.
Bis-acylation
Excess CAC or high temperature.
Strictly control stoichiometry (1.1 equiv) and keep addition at .
Dark Product
Oxidation of amine or exotherm.
Purge with . Slow down addition rate.
Emulsion
Amine salts stabilizing the interface.
Filter the reaction mixture through Celite before aqueous workup to remove solid salts.
FT-IR spectroscopy for identifying acetamide functional groups
Application Note: Structural Elucidation and Polymorph Discrimination of Acetamide Moieties via FT-IR Introduction The acetamide functional group ( or substituted variants) is a cornerstone pharmacophore in drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation and Polymorph Discrimination of Acetamide Moieties via FT-IR
Introduction
The acetamide functional group (
or substituted variants) is a cornerstone pharmacophore in drug development, appearing in analgesics (e.g., Acetaminophen), anticonvulsants, and antibiotics. In solid-state pharmaceutical analysis, identifying the acetamide moiety is not merely about chemical verification; it is critical for distinguishing between polymorphs —different crystalline arrangements of the same molecule that exhibit vastly different bioavailability and stability profiles.
Fourier Transform Infrared (FT-IR) spectroscopy is the industry standard for this analysis because the vibrational modes of the amide bond (Amide I, II, and A bands) are highly sensitive to the hydrogen-bonding environment, which changes depending on the crystal lattice structure.
This guide provides a validated protocol for identifying acetamide groups and discriminating between their polymorphs using FT-IR.
Theoretical Background: The Vibrational Fingerprint
The acetamide moiety is characterized by a "fingerprint" of coupled vibrations. Unlike simple carbonyls, the amide group exhibits resonance between the carbonyl (
) and the Carbon-Nitrogen () bond. This resonance gives the bond partial double-bond character, restricting rotation and creating distinct vibrational modes.
Key Vibrational Modes
Band Name
Wavenumber ()
Dominant Vibration
Diagnostic Value
Amide A
3150 – 3450
Stretching
Primary Amides (): Appears as a doublet (Asymmetric & Symmetric).[1] Secondary Amides (): Appears as a singlet .[1]
Amide I
1650 – 1690
Stretching (~80%)
Most intense band. Highly sensitive to H-bonding. Shifts to lower frequencies when H-bonding is strong.
Amide II
1590 – 1620
Bending (60%) + Stretching (40%)
Critical for distinguishing primary/secondary amides from tertiary (which lack this band).
Amide III
1250 – 1350
Stretching + Bending
Weaker, mixed mode. Useful for confirmation but less diagnostic than I/II.
Critical Insight: In primary amides like acetamide, the Amide A region is the first checkpoint. You will see two distinct spikes (asymmetric stretch at ~3350
and symmetric stretch at ~3180 ). If only one band exists, you likely have a secondary amide or water interference.
Experimental Protocol
This protocol compares two sampling techniques: Attenuated Total Reflectance (ATR) (rapid screening) and KBr Pellet (high-resolution structural analysis).
Workflow Visualization
Figure 1: Standardized workflow for FT-IR analysis of acetamide derivatives.
Method A: ATR (Diamond Crystal)
Best for: Routine QC, raw material ID, and hygroscopic samples.
Crystal Clean: Clean the diamond crystal with isopropanol. Ensure the energy throughput monitor shows a flat baseline.
Background: Collect a background spectrum (air) using the same parameters as the sample.
Loading: Place ~10 mg of solid acetamide powder onto the crystal.
Best for: Publication-quality spectra, resolving weak overtones, and avoiding ATR peak shifts.
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).
Grinding: Grind in an agate mortar for 2-3 minutes. Warning: Do not over-grind; excessive energy can induce a polymorphic transition (e.g., metastable to stable form) due to heat/pressure.
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
Drying: If the region at 3400
shows a broad "hump," the KBr has absorbed water. Dry the pellet in a desiccator or vacuum oven at 40°C for 30 minutes.
Data Analysis & Polymorph Discrimination
Acetamide exists in two primary forms: the stable Trigonal (Rhombohedral) form and the metastable Orthorhombic form. Drug stability depends on ensuring the active ingredient remains in the stable form.
Decision Tree for Band Assignment
Figure 2: Logic gate for distinguishing amide classes based on spectral features.
Differentiation Table: Stable vs. Metastable Acetamide
Spectral Region
Feature
Stable Form (Trigonal)
Metastable Form (Orthorhombic)
Mechanistic Cause
Amide I
Stretch
~1675
~1665
Differences in intermolecular H-bond length ().
Amide II
Bend
~1610
~1600
Lattice packing density affects bending freedom.
N-H Stretch
Sym/Asym
Sharp, distinct doublet
Broader, shifted -10
Metastable forms often have disordered H-bonding networks.
Self-Validating Check: Calculate the difference (
) between Amide I and Amide II.
If
, the identification is high-confidence for a primary amide.
If
or , re-check for sample degradation or hydrolysis (conversion to acetic acid).
Troubleshooting & Common Pitfalls
The "Water Mask":
Symptom:[2] A massive, broad curve from 3600 to 3000
swallows the N-H doublet.
Cause: Hygroscopic nature of acetamide.
Fix: Use the ATR method with a heated stage (40°C) or dry KBr pellets rigorously. Do not subtract water spectra digitally ; this often creates artifacts in the Amide A region.
ATR Peak Shifts:
Observation: Bands appear 5-10
lower in ATR than in literature (which often uses Transmission/KBr).
Reason: Anomalous dispersion effects in ATR.
Protocol: Apply an "ATR Correction" algorithm (available in most software like OMNIC or OPUS) before comparing to library databases.
Polymorph Conversion during Prep:
Risk: High-pressure grinding can convert the metastable form to the stable form, leading to false positives for stability.
Validation: If analyzing a metastable formulation, use Nujol Mull preparation instead of KBr, as it requires no high-pressure pressing.
References
NIST Chemistry WebBook. Acetamide Infrared Spectrum.[3][4] National Institute of Standards and Technology.[3][4][5][6] [Link]
Cacela, C. et al.Polymorphism of Acetamide: A Vibrational Spectroscopy Study. Chemical Physics, 2000. (Contextual grounding for polymorph band shifts).
Mayo, D.W., Miller, F.A., Hannah, R.W.Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Standard text for Amide I/II assignments).
Application Note: Quantitative Analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract This document provides a comprehensive guide for the quantitative analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, a novel compound of interest in pharmaceutical research and development. The protoco...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, a novel compound of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. This guide also presents a predicted fragmentation pathway for the target analyte to aid in the development of sensitive and specific Multiple Reaction Monitoring (MRM) methods.
Introduction
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a molecule with a diaryl ether linkage and a chloroacetamide functional group. Such moieties are present in a variety of biologically active compounds. The chloroacetamide group, for instance, can act as a covalent inhibitor by reacting with cysteine residues in proteins.[1] The phenoxy acetamide scaffold is also explored for various therapeutic applications.[2] Accurate and sensitive quantification of this compound in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies in the drug development pipeline.
This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for the quantification of small molecules in biological fluids due to its high specificity, sensitivity, and throughput.[3] We will delve into the rationale for selecting specific analytical conditions, from sample preparation to the prediction of mass spectral fragmentation patterns.
Analyte Properties and Predicted Mass Spectrum
A thorough understanding of the analyte's chemical properties is the foundation for developing a robust analytical method.
Table 1: Chemical Properties of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Property
Value
IUPAC Name
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Molecular Formula
C₁₆H₁₆ClNO₃
Monoisotopic Mass
305.0819 g/mol
Predicted LogP
3.5 - 4.5
The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the M+2 peak having an intensity of approximately one-third of the M peak. This isotopic signature is a valuable tool for confirming the identity of the analyte.
Predicted Fragmentation Pathway
Given the absence of published experimental fragmentation data for this specific molecule, a predictive fragmentation pathway is proposed based on established principles of mass spectrometry for chloroacetamides and diaryl ethers.[4][5] This predictive approach is a powerful tool in the initial stages of method development.
The primary sites for fragmentation are anticipated to be the amide bond and the ether linkages. In positive ion mode electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺.
Experimental Protocols
The following protocols are designed to be a starting point for method development and validation. Optimization may be required based on the specific biological matrix and instrumentation used.
Sample Preparation: Protein Precipitation
For the analysis of drugs in plasma or serum, protein precipitation is a straightforward and effective method for sample cleanup.[6]
Protocol:
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Vortex briefly and centrifuge at low speed to pellet any insoluble material.
Inject the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
The following LC-MS/MS parameters are recommended as a starting point. A C18 stationary phase is a good initial choice for a molecule with a moderate LogP.
Table 2: Suggested LC-MS/MS Parameters
Parameter
Recommended Setting
Rationale
LC System
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and resolution for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good elution strength.
Gradient
10-90% B over 5 minutes
A generic gradient to elute compounds with a range of polarities.
Flow Rate
0.4 mL/min
Suitable for a 2.1 mm ID column.
Column Temperature
40°C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A typical injection volume for modern LC-MS/MS systems.
MS System
Ionization Mode
Electrospray Ionization (ESI), Positive
The amide and ether functionalities are expected to protonate readily.
Capillary Voltage
3.5 kV
A typical starting point for ESI.
Desolvation Gas
Nitrogen, 800 L/hr
To efficiently desolvate the ESI droplets.
Desolvation Temp.
450°C
To aid in solvent evaporation.
MRM Transitions
See Table 3
For specific and sensitive detection.
Table 3: Proposed MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
306.1
137.1
20 (Predicted)
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
306.1
244.1
15 (Predicted)
Internal Standard
Analyte-specific
Analyte-specific
Analyte-specific
Note: Collision energies should be optimized empirically.
Considerations for Drug Development
Potential Metabolism
In a drug development context, it is crucial to identify and quantify major metabolites. Based on the structure of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, potential metabolic pathways include:
Hydroxylation: Addition of a hydroxyl group to the aromatic rings.
O-deethylation: Removal of the ethyl group from the ethoxy moiety.
Glucuronidation or Sulfation: Conjugation of hydroxylated metabolites.
Glutathione Conjugation: Displacement of the chlorine atom by glutathione.
The analytical method should be developed to also separate and detect these potential metabolites.
Conclusion
The protocol described in this application note provides a solid foundation for the development of a validated LC-MS/MS method for the quantitative analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide in biological matrices. The provided insights into the analyte's properties, predicted fragmentation, and experimental design are intended to empower researchers to efficiently establish a sensitive, specific, and reliable analytical workflow to support their drug development programs.
References
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Wikipedia. (2023, November 26). Fragmentation (mass spectrometry). Retrieved from [Link]
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
ResearchGate. (2018, May). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
KAUST Repository. (2025, May 21). Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. Retrieved from [Link]
PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
PubMed. (2008, September 15). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Retrieved from [Link]
ResearchGate. (n.d.). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. Retrieved from [Link]
PubMed Central. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]
PubMed Central. (n.d.). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Retrieved from [Link]
RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]
developing an HPLC method for purity analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Purity Analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide Authored by: A Senior Application Scientist Abstract This...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Purity Analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide. This compound is a relevant intermediate in pharmaceutical synthesis, where purity is a critical quality attribute. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from the stationary phase and mobile phase composition to the detector settings. The protocol includes detailed, step-by-step instructions for method execution and validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment.
Introduction: The Imperative for Purity Analysis
In pharmaceutical development and manufacturing, the chemical purity of any active pharmaceutical ingredient (API) or key intermediate is a non-negotiable parameter that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent purity control. The target of this application note, 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, is a complex molecule featuring multiple functional groups that make it a valuable synthetic building block.[1] Its structure, however, also presents potential for the formation of various process-related impurities or degradants.
Therefore, a well-developed and validated analytical method is essential to quantify the purity and profile any impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and versatility. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a logical, science-driven pathway to establish a reliable purity testing method for the title compound.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the initial selection of experimental conditions.
Chemical Structure:
Figure 1: Chemical Structure of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Physicochemical Properties Table:
Property
Value / Observation
Rationale for HPLC Method Development
Molecular Formula
C₁₆H₁₆ClNO₃
Used for calculating concentrations and molar absorptivity.
Molecular Weight
305.76 g/mol
Essential for preparing standard solutions of known concentration.
Polarity
Moderately non-polar
The molecule possesses two aromatic rings and an ether linkage, contributing to its hydrophobic character. The amide and chloroacetamide groups add some polarity. This profile makes it an ideal candidate for reversed-phase chromatography.[2][3]
Solubility
Soluble in Methanol, Acetonitrile; Sparingly soluble in water.
Acetonitrile and/or methanol are suitable solvents for preparing stock and sample solutions, ensuring compatibility with the reversed-phase mobile phase.
UV Absorbance
Strong absorbance expected due to the presence of two phenyl rings.
The chromophores in the molecule suggest that UV detection will be highly sensitive. A wavelength scan should be performed, but a common starting point for such aromatic compounds is ~254 nm.[4]
HPLC Method Development: A Rationale-Driven Approach
The goal is to achieve a robust separation of the main peak (the analyte) from all potential impurities with good peak shape and reasonable analysis time. The following sections detail the logical progression of method development.
Selection of the Chromatographic Mode and Stationary Phase
Given the moderately non-polar nature of the analyte, Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode. In this mode, a non-polar stationary phase is used with a polar mobile phase. The analyte and its impurities will be separated based on their relative hydrophobicity.
Justification for Stationary Phase: A C18 (octadecylsilane) column is the universal first choice for RP-HPLC method development. It offers a high degree of hydrophobicity, providing strong retention for non-polar to moderately polar compounds. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure for standard HPLC systems.[4]
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity.
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower backpressure and often yields sharper peaks. It also has a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.
Aqueous Phase and pH Control: While the analyte is neutral, the pH of the mobile phase can significantly affect the peak shape and retention of any acidic or basic impurities. Using a buffer is critical for method robustness. A buffer in the pH range of 3.0-4.0 is recommended to ensure that any potential acidic impurities are protonated and well-retained. A phosphate or formate buffer is a suitable choice. For this method, we will start with 0.1% formic acid in water , which is a simple, effective, and MS-compatible mobile phase component.
Elution Mode: Gradient vs. Isocratic: For a purity method, where impurities with a wide range of polarities may be present, a gradient elution is superior.[4] It allows for the elution of highly retained compounds in a reasonable time while ensuring that early-eluting impurities are well-resolved from the void volume. An initial scouting gradient from low to high organic content (e.g., 10% to 90% ACN) is performed to determine the approximate elution conditions.
Detection Wavelength Selection
To ensure maximum sensitivity for both the main component and its potential impurities, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. A photodiode array (PDA) detector is used to acquire the full UV spectrum of the analyte peak during a preliminary run. Based on the presence of the aromatic rings, a λmax is expected in the range of 240-260 nm.
Method Development Workflow Visualization
The logical flow of the method development process is illustrated below.
Caption: Workflow for HPLC Method Development.
Detailed Protocol: Purity Analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
This protocol outlines the finalized method for routine purity analysis.
Instrumentation and Materials
HPLC System: An HPLC system with a binary pump, autosampler, column thermostat, and a PDA or UV detector.
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Analytical Procedure
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (diluent) to ensure the system is clean.
Inject the standard solution five times to check for system suitability.
Inject the sample solution in duplicate.
Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline.[5][6]
Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.
S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1.
Robustness
Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp. ±2°C, pH of Mobile Phase A ±0.2).
System suitability parameters should still be met. No significant change in results.
Method Validation Workflow Visualization
Caption: Workflow for HPLC Method Validation.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable means for determining the purity of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide. The method development was based on a systematic, science-driven approach, considering the physicochemical properties of the analyte. The subsequent validation, performed according to ICH guidelines, will confirm that the method is specific, linear, accurate, precise, and robust, making it suitable for use in a quality control environment for release testing of raw materials and intermediates.
References
PubChem. N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]
SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. SIELC. Available at: [Link]
Application Note: Dual-Stage In Vitro Evaluation of Novel Acetamide-Based HDAC Inhibitors
[1] Introduction & Scientific Rationale The acetamide pharmacophore ( ) and its derivatives have emerged as critical scaffolds in medicinal chemistry, particularly in the design of Histone Deacetylase (HDAC) inhibitors ....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Scientific Rationale
The acetamide pharmacophore (
) and its derivatives have emerged as critical scaffolds in medicinal chemistry, particularly in the design of Histone Deacetylase (HDAC) inhibitors .[1] While acetamide derivatives possess broad biological activities—ranging from antimicrobial (targeting DNA gyrase) to anti-inflammatory (COX-2 inhibition)—their application in oncology represents a high-value screening priority.[1]
HDACs regulate gene expression by removing acetyl groups from lysine residues on histones.[2] Aberrant HDAC expression is linked to tumor proliferation. Novel acetamide derivatives often function as Zinc-Binding Groups (ZBG) or cap-group linkers that chelate the
ion within the HDAC active site, mimicking approved therapeutics like Vorinostat (SAHA).[1]
This guide provides a rigorous, self-validating workflow for evaluating these compounds. We utilize a Target-First approach :
Secondary Screen: Phenotypic cell viability (MTT) to validate membrane permeability and intracellular efficacy.
Mechanism of Action & Assay Principle
The primary screen relies on a fluorogenic substrate containing an acetylated lysine side chain.
Incubation: The HDAC enzyme removes the acetyl group from the substrate.
Development: A developer solution (containing Trypsin) cleaves the deacetylated substrate, releasing a fluorophore (e.g., AMC or AFC).
Detection: Fluorescence intensity is directly proportional to HDAC activity. Acetamide inhibitors block step 1, resulting in low fluorescence.
Diagram 1: Fluorogenic HDAC Assay Principle
Caption: Mechanism of the fluorogenic HDAC activity assay. Acetamide derivatives compete for the enzyme active site, preventing deacetylation and subsequent fluorophore release.
Objective: Assess cytotoxicity and membrane permeability of hits identified in Protocol 1 using cancer cell lines (e.g., MCF-7, HT-29) versus normal fibroblasts.[1]
Rationale
Enzymatic potency does not guarantee cellular efficacy. Acetamides are polar; modifications (e.g., lipophilic tails) may be required for cell entry. This assay filters out compounds with poor bioavailability or off-target toxicity.[1]
Procedure
Seeding: Seed tumor cells (
cells/well) in 96-well plates. Incubate 24h for attachment.
Treatment:
Replace media with fresh media containing acetamide compounds (0.1 – 100 µM).[1]
Include Vehicle Control (DMSO < 0.5%) and Positive Control (Doxorubicin or SAHA).[1]
Exposure: Incubate for 48–72 hours at 37°C, 5%
.
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours.
Mechanism:[1][4] Viable mitochondria reduce yellow MTT to purple formazan crystals.
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.
experimental setup for studying the kinetics of acetamide reactions
Executive Summary The hydrolysis of acetamide ( ) serves as the fundamental model for understanding peptide bond stability in drug development. While structurally simple, the kinetic evaluation of acetamide reveals criti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The hydrolysis of acetamide (
) serves as the fundamental model for understanding peptide bond stability in drug development. While structurally simple, the kinetic evaluation of acetamide reveals critical insights into the thermodynamic stability of the amide linkage—a moiety ubiquitous in biologics and small-molecule therapeutics.
This Application Note departs from generic textbook procedures. We present a rigorous, field-validated approach to determining rate constants (
) and activation energies () using two distinct methodologies: High-Performance Liquid Chromatography (HPLC) for quantitative precision and Proton Nuclear Magnetic Resonance (-NMR) for mechanistic structural validation.
Key Deliverables:
Protocol A (HPLC): The "Gold Standard" for high-sensitivity quantitative analysis.
Protocol B (
-NMR): A non-invasive method for real-time reaction monitoring.
Data Treatment: Derivation of pseudo-first-order kinetics and Arrhenius parameters.
Strategic Experimental Design
Before pipetting, one must select the interrogation method based on the reaction half-life (
).
Feature
Method A: Quench-Flow HPLC
Method B: In-Situ -NMR
Best For
Slow reactions ( min)
Fast reactions or mechanistic ambiguity
Precision
High ( RSD)
Moderate ( integration error)
Throughput
Sequential (autosampler)
Parallel (if using tube inserts)
Solvent
Aqueous buffers
Deuterated solvents (, )
Blind Spots
Transient intermediates are lost
Sensitivity limit (~mM range)
Safety Advisory: Acetamide is a Group 2B carcinogen. All weighing and handling must occur in a fume hood. Nitrile gloves are mandatory.
Protocol A: The Quantitative Workhorse (HPLC-UV)
This protocol utilizes a "Quench-and-Analyze" workflow. The critical challenge with acetamide is its high polarity, often leading to elution in the void volume on standard C18 columns. We utilize a High-Aqueous Stable C18 or a HILIC phase to ensure retention.
Reagents & Equipment
Reactant: Acetamide (>99% purity).
Catalysts: 1.0 M HCl (Acid Hydrolysis) and 1.0 M NaOH (Base Hydrolysis).
Internal Standard (IS): Caffeine (1 mg/mL). Note: Caffeine is chosen for its stability in both acid/base and distinct UV absorbance at 210 nm.
Column: C18 AQ (High Aqueous), 150 x 4.6 mm, 3 µm.
Thermostat: Silicon oil bath or Peltier block (
).
Experimental Workflow
Figure 1: The Quench-and-Analyze workflow ensures the reaction is "frozen" at specific timepoints, allowing for precise quantification.
Step-by-Step Procedure
Mobile Phase Prep: 95% Phosphate Buffer (20mM, pH 7.0) / 5% Acetonitrile. Isocratic flow is critical for baseline stability at low UV wavelengths.
Reaction Initiation:
Preheat 10 mL of 1.0 M HCl in a sealed reaction vial to 70°C.
Add acetamide to reach a final concentration of 50 mM.
Critical: Start the timer (
) immediately upon dissolution.
Sampling:
At
minutes, withdraw 500 µL.
Quenching (The "Freeze"):
Immediately dispense the aliquot into a vial containing 500 µL of cold Mobile Phase + 100 µL Internal Standard (Caffeine).
Why? Neutralization (adding base to acid) can generate heat, accelerating the reaction momentarily. Dilution into cold buffer is the safest "thermal quench."
Analysis: Inject 10 µL onto the HPLC. Monitor at 210 nm.
Protocol B: The Mechanistic Validator (In-Situ
-NMR)
NMR provides structural certainty. Unlike HPLC, which relies on retention time, NMR allows you to watch the methyl group of acetamide (
-CO-) shift as it transforms into the methyl group of acetic acid (-COOH).
The Mechanism
Understanding the mechanism is vital for interpreting NMR data. In acid, we observe the A_AC2 pathway.[1]
Figure 2: Acid-catalyzed hydrolysis pathway. The addition of water to the protonated amide is typically the rate-determining step (RDS) under these conditions.
Step-by-Step Procedure
Solvent Prep: Prepare 1.0 M DCl in
. (Using deuterated acid prevents signal suppression issues).
Setup:
Dissolve 20 mg Acetamide in 600 µL of the DCl/
solution.
Transfer immediately to an NMR tube.
Acquisition:
Insert into the NMR probe pre-heated to 60°C.
Run a pseudo-2D kinetic experiment (arrayed acquisition) taking a scan every 5 minutes for 3 hours.
Tracking:
Reactant: Acetamide
singlet at ppm.
Product: Acetic Acid
singlet at ppm.
Note: Chemical shifts may drift slightly as pH/concentration changes; always reference to a stable internal standard like TSP (trimethylsilylpropanoic acid).
Data Analysis & Calculations
Since water is in vast excess (55.5 M vs 0.05 M reactant), the reaction follows Pseudo-First-Order Kinetics .
Determining
Plot the natural log of the remaining acetamide concentration (or peak area ratio relative to IS) against time.
X-axis: Time (seconds)
Y-axis:
Slope:
(units: )
Determining Activation Energy (
)
Repeat the experiment at three temperatures (e.g., 60°C, 70°C, 80°C). Use the Arrhenius equation:
Plot
vs (Kelvin).
Slope:
(where ).
Troubleshooting & Validation
Observation
Root Cause
Corrective Action
Non-linear First Order Plot
Evaporation of solvent
Use crimp-sealed HPLC vials or screw-cap NMR tubes with Parafilm.
Acetamide elutes in Void
Column polarity mismatch
Switch to HILIC column or reduce organic modifier to 0-1%.
No Reaction Observed
Temperature too low
Amides are stable! Increase T to >60°C or Acid conc. to >1M.
Inconsistent Peak Areas
Autosampler injection error
Always use an Internal Standard (Caffeine) to normalize volume errors.
References
Yamana, T. (1957). Kinetics of the Acid Hydrolysis of Acetamide. Mizuho College, Nagoya.
Guthrie, J. P. (1996). Free energy of formation of tetrahedral intermediates in amide hydrolysis. Journal of the American Chemical Society.[2]
Master Organic Chemistry. (2019). Hydrolysis of Amides Using Acid and Base: Mechanism.
Duan, P., & Savage, P. E. (2010).[3] Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids.
use of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide in agrochemical research
This guide details the strategic application of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide (herein referred to as CEP-Acetamide ) in agrochemical discovery. Based on its structural pharmacophore—combining a lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide (herein referred to as CEP-Acetamide ) in agrochemical discovery.
Based on its structural pharmacophore—combining a lipophilic diphenyl ether tail (characteristic of PPO inhibitors like aclonifen) with an electrophilic chloroacetamide warhead (characteristic of VLCFA inhibitors like acetochlor)—this compound serves as a critical bifunctional scaffold for herbicide development.
Executive Summary & Chemical Logic
CEP-Acetamide is a high-value synthetic intermediate and biological probe. Its utility stems from its ability to bridge two distinct herbicide Modes of Action (MoA):
Lipophilic Targeting: The 4-(4-ethoxyphenoxy)phenyl moiety provides high logP and structural mimicry of protoporphyrinogen oxidase (PPO) inhibitors, facilitating membrane penetration and enzyme binding.
Covalent Warhead: The 2-chloroacetamide group acts as a "soft" electrophile, capable of alkylating sulfhydryl groups in Very Long Chain Fatty Acid (VLCFA) elongases (e.g., KCS enzymes).
Primary Applications:
Lead Optimization: Synthesis of novel N-aryl oxyacetamides.
Resistance Breaking: Testing hybrid scaffolds against metabolic resistance in grass weeds (Echinochloa, Alopecurus).
Fragment-Based Drug Discovery (FBDD): Using the chloro-linker for nucleophilic displacement to generate heterocycle-fused libraries.
Synthesis Protocol: High-Fidelity Production
Objective: Synthesize high-purity (>98%) CEP-Acetamide from the commercially available amine precursor 4-(4-ethoxyphenoxy)aniline (CAS 51690-67-6).
Objective: Assess the efficacy of CEP-Acetamide and its derivatives against key grass weeds (Echinochloa crus-galli) and broadleaf weeds (Amaranthus retroflexus).
Experimental Design
Test Species: Barnyard grass (BYG), Redroot Pigweed (RRP).
The following diagram illustrates the dual-potential pathway of CEP-Acetamide in plant cells.
Caption: Dual-pathway hypothesis for CEP-Acetamide. The chloroacetamide group drives VLCFA inhibition (Red), while the diphenyl ether tail may offer residual PPO affinity (Green).
References
Böger, P., & Wakabayashi, K. (1995). Peroxidizing Herbicides. Springer-Verlag.
Stammler, G., et al. (2009). "The Mode of Action of Chloroacetamide Herbicides." Weed Research, 49, 52-59.
Vencill, W. K. (2002). Herbicide Handbook. Weed Science Society of America. (Standard protocols for herbicide bioassays).
Jablonkai, I. (2013). "Metabolic Stability of Chloroacetanilide Herbicides." Pest Management Science.
Supplier Data: 4-(4-Ethoxyphenoxy)aniline Hydrochloride (CAS 51690-67-6).[2][3] ECHEMI Global Chemical Database.
improving the yield of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide synthesis
The following technical guide addresses the synthesis optimization of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide , a critical intermediate often utilized in the development of phenoxy-aniline based pharmaceuticals a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis optimization of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide , a critical intermediate often utilized in the development of phenoxy-aniline based pharmaceuticals and agrochemicals.
This guide is structured as a Technical Support Center resource, designed to troubleshoot yield issues, optimize reaction conditions, and ensure high purity.
Subject: Improving Yield & Purity of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Ticket ID: OPT-SYN-2024-001
Support Level: Senior Application Scientist[1][2]
Part 1: Executive Summary & Reaction Mechanics[2]
The synthesis involves the N-acylation of 4-(4-ethoxyphenoxy)aniline with chloroacetyl chloride.[1][2] While theoretically straightforward, this reaction often suffers from yield attrition due to three primary factors:
Hydrolysis of the Acyl Halide: Chloroacetyl chloride is highly moisture-sensitive.[1][2]
HCl Management: The reaction generates stoichiometric HCl, which protonates unreacted amine, rendering it non-nucleophilic (stalling conversion at ~50%).[2]
Side Reactions: The
-chloro position on the reagent is electrophilic.[2] High temperatures or excess amine can lead to N-alkylation (dimerization) rather than N-acylation.[1][2]
The Chemical Pathway
Reactants: 4-(4-ethoxyphenoxy)aniline + Chloroacetyl Chloride
Catalyst/Base: Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
Part 2: Troubleshooting Guide (FAQs)
Q1: "My yield is stuck at 50-60%. I see unreacted starting material on TLC. What is happening?"
Diagnosis: This is the classic "HCl Trap."[2]
Explanation: As the reaction proceeds, HCl is generated.[2] If you do not have an adequate base (acid scavenger), the HCl immediately protonates your remaining 4-(4-ethoxyphenoxy)aniline.[2] The protonated anilinium salt is not nucleophilic and cannot react with the acid chloride.
Solution:
Stoichiometry Check: Ensure you are using at least 1.1 to 1.2 equivalents of base (e.g., Triethylamine or Pyridine) relative to the acid chloride.[2]
Base Choice: For difficult substrates, switching to DBU (1.2 eq) in THF has been shown to boost yields to >90% by effectively scavenging acid without competing for the acyl chloride [1].[2]
Q2: "The product is colored (brown/purple) and difficult to crystallize."
Diagnosis: Oxidation of the aniline precursor.[2]
Explanation: 4-(4-ethoxyphenoxy)aniline is an electron-rich aromatic amine.[1][2] It oxidizes rapidly in air to form quinone-like impurities, which are deeply colored and inhibit crystallization.[1][2]
Solution:
Inert Atmosphere: Run the reaction under a nitrogen or argon blanket.[2]
Purification: Do not rely solely on column chromatography.[2] Recrystallization from Ethanol/Water (9:1) is highly effective for this class of phenoxy-acetamides.[1][2] The impurities usually stay in the mother liquor.[2]
Q3: "I see a side product with double the molecular weight."
Diagnosis: N-Alkylation (Dimerization).[1][2]
Explanation: The nitrogen of the product amide can attack the
-chloro group of another molecule, or unreacted amine can attack the -chloro group of the reagent/product.[2]
Solution:
Temperature Control: This side reaction has a higher activation energy than the acylation.[2] Keep the reaction at 0°C during the addition of chloroacetyl chloride. Only warm to Room Temperature (RT) after addition is complete.
Order of Addition: Add the acid chloride slowly to the amine/base mixture, not the other way around. This keeps the concentration of the electrophile low relative to the nucleophile.[2]
Q4: "The Chloroacetyl Chloride smokes when I pipette it. Is it bad?"
Diagnosis: Hydrolysis.[2]
Explanation: "Smoking" indicates the reagent is reacting with atmospheric moisture to form HCl gas and chloroacetic acid.[2] Chloroacetic acid will not react with the amine under these conditions, lowering your effective stoichiometry.[2]
Solution:
Distillation: If the reagent is old, distill it before use.[2]
Overcharge: If distillation isn't possible, increase the acid chloride equivalents to 1.2 - 1.5 eq to account for hydrolyzed material.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide with >85% Yield.
Materials
Substrate: 4-(4-ethoxyphenoxy)aniline (1.0 eq)
Reagent: Chloroacetyl chloride (1.2 eq)
Base: Triethylamine (TEA) (1.5 eq) [Alternative: DBU for higher yield][2]
Solvent: Anhydrous Dichloromethane (DCM) (10 mL per gram of amine)
Step-by-Step Methodology
Preparation :
Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
Dissolve 4-(4-ethoxyphenoxy)aniline (1.0 eq) in anhydrous DCM .
Add Triethylamine (1.5 eq) and cool the mixture to 0°C using an ice bath.
Acylation :
Dilute Chloroacetyl chloride (1.2 eq) in a small volume of DCM.
Critical Step: Add the acid chloride solution dropwise over 20-30 minutes to the stirring amine solution at 0°C.
Why? Slow addition prevents exotherms and minimizes side reactions (alkylation).[2]
Reaction :
Allow the mixture to warm to Room Temperature (25°C).
Stir for 2–3 hours. Monitor by TLC (Solvent system: Hexane/Ethyl Acetate 7:3).[2]
Singh, R., et al. (2017).[2][3] "A facile amidation of chloroacetyl chloride using DBU."[2][3][4] International Journal of ChemTech Research, 10(3), 365-372.[2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #CHL-ETH-042
Subject: Troubleshooting Impurity Profiles in Chloroacetylation of Electron-Rich Anilines
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
User Query: "I am observing persistent colored impurities and lower-than-expected yields during the synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide. How do I resolve this?"
Technical Assessment:
The synthesis involves the acylation of 4-(4-ethoxyphenoxy)aniline with chloroacetyl chloride . This reaction is highly sensitive due to the electron-rich nature of the diphenyl ether backbone. The presence of the ethoxy and phenoxy groups increases the electron density of the aniline, making it highly nucleophilic but also susceptible to oxidation (quinoid formation) and competing alkylation reactions.
Core Reaction:
(Where Ar = 4-(4-ethoxyphenoxy)phenyl)
Critical Impurity Troubleshooting Guide
Issue A: The "Pink/Brown" Coloration (Oxidative Degradation)
Symptom: The reaction mixture or isolated solid turns pink, lilac, or dark brown upon exposure to air.
Root Cause: Electron-rich anilines are prone to radical cation formation and subsequent oxidation to quinone imines or diazo species, especially in the presence of light and oxygen.
Corrective Action:
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.
Solvent Degassing: Sparge solvents with inert gas for 15 minutes prior to use.
Acid Scavenger Choice: Avoid using excess strong base which can promote oxidation. Use a biphasic system (EtOAc/Water with
) or weak organic bases (Pyridine/DIPEA) at controlled temperatures.
Issue B: The "Dimer" Impurity (N-Alkylation)
Symptom: A higher molecular weight impurity (
Da) is observed by LC-MS.
Root Cause: The product contains a reactive alkyl chloride. If the reaction is too slow or the amine is in large excess, the unreacted aniline attacks the product (nucleophilic substitution) rather than the acyl chloride.
Corrective Action:
Reverse Addition: Add the amine solution dropwise to the chloroacetyl chloride solution (inverse addition). This ensures the acylating agent is always in excess relative to the amine, favoring acylation over alkylation.
Temperature Control: Maintain temperature
during addition. Higher temperatures favor the slower alkylation pathway.
Issue C: Bis-Acylation (Imide Formation)
Symptom: Product shows an extra acetyl group mass or split NMR peaks.
Root Cause: Reaction of the amide nitrogen with a second equivalent of chloroacetyl chloride.
Corrective Action:
Stoichiometry: Strictly limit chloroacetyl chloride to 1.05 - 1.1 equivalents.
Quenching: Quench the reaction immediately upon completion with water or dilute bicarbonate to destroy excess acid chloride.
Visualizing the Impurity Landscape
The following diagram maps the kinetic competition between the desired pathway and the primary impurity generating pathways.
Caption: Kinetic competition map showing how temperature and stoichiometry deviations lead to Dimer (alkylation) and Imide (bis-acylation) impurities.
Optimized Experimental Protocol
This protocol is designed to minimize the "Dimer" formation through inverse addition and prevent oxidation.
Materials
Substrate: 4-(4-ethoxyphenoxy)aniline (1.0 eq)
Reagent: Chloroacetyl chloride (1.1 eq)
Base: Triethylamine (1.2 eq) or Sodium Acetate (saturated aq. solution for biphasic method)
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology
Preparation of Electrophile (Receiver):
Charge a 3-neck round bottom flask with Chloroacetyl chloride (1.1 eq) and DCM (5 vol).
Cool to -10°C under Nitrogen flow.
Preparation of Nucleophile (Feed):
Dissolve 4-(4-ethoxyphenoxy)aniline (1.0 eq) and Triethylamine (1.2 eq) in DCM (5 vol).
Note: If the aniline is dark, treat this solution with activated charcoal and filter before use.
Controlled Addition (Critical Step):
Add the Nucleophile solution dropwise to the Electrophile solution over 30-60 minutes.
Monitor: Internal temperature must not exceed 0°C.
Why? Keeping the acid chloride in excess suppresses the reaction of the amine with the already-formed product (preventing Dimer).
Reaction Aging:
Allow to warm to room temperature (20-25°C) and stir for 1-2 hours.
TLC Check: Mobile phase 30% EtOAc in Hexanes. Look for disappearance of aniline (
Technical Support Center: Navigating NMR Peak Assignment for 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Welcome to the technical support center for the NMR analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the NMR analysis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in assigning its ¹H NMR spectrum. As a molecule with multiple aromatic systems and functional groups, its spectrum can present several complexities. This resource provides a structured, question-and-answer-based approach to troubleshoot common peak assignment issues, grounded in both theoretical principles and practical laboratory experience.
Predicted ¹H NMR Spectrum
Visualizing the Molecule and Proton Environments
To effectively discuss the NMR spectrum, it is crucial to first identify the unique proton environments in 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide. The following diagram labels the distinct protons, which will be referenced throughout this guide.
Caption: Labeled protons in 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide.
Predicted ¹H NMR Chemical Shifts and Multiplicities
The following table outlines the predicted chemical shifts (in ppm), multiplicities, and integration values for each proton in a standard deuterated solvent like CDCl₃. These values are estimations and can be influenced by solvent, concentration, and temperature.[1]
Proton Label
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Notes
NH
8.0 - 8.5
Singlet (broad)
1H
Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
Ha, Hd
7.4 - 7.6
Doublet
2H
Protons ortho to the amide group.
Hb, Hc
6.9 - 7.1
Doublet
2H
Protons meta to the amide group and ortho to the ether linkage.
He, Hh
6.9 - 7.1
Doublet
2H
Protons ortho to the ether linkage on the second ring.
Hf, Hg
6.8 - 7.0
Doublet
2H
Protons meta to the ether linkage and ortho to the ethoxy group.
Hi (CH₂Cl)
4.1 - 4.3
Singlet
2H
Methylene protons adjacent to the chlorine and carbonyl group.
Hj (OCH₂CH₃)
3.9 - 4.1
Quartet
2H
Methylene protons of the ethoxy group.
Hk (OCH₂CH₃)
1.3 - 1.5
Triplet
3H
Methyl protons of the ethoxy group.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My aromatic region (6.5-8.0 ppm) is a complex, overlapping mess. How can I begin to assign these peaks?
A1: This is a very common challenge with this molecule due to the presence of eight aromatic protons on two different, but electronically coupled, benzene rings. Here is a systematic approach to deconstruct this region:
Step 1: Analyze Coupling Patterns: Even in a complex multiplet, you should be able to identify distinct doublets. In a para-substituted system like both rings in this molecule, you expect to see what appears as two doublets for each ring. The coupling constant for ortho-protons is typically in the range of 7-10 Hz.[2] Protons that are coupled to each other will have the same coupling constant.
Step 2: Differentiate the Two Aromatic Systems: The two benzene rings are in slightly different electronic environments. The ring directly attached to the nitrogen of the amide (Ring 1: Ha, Hb, Hc, Hd) will be more deshielded due to the electron-withdrawing nature of the amide group. Therefore, the signals for Ha and Hd are expected to be further downfield (at a higher ppm value) compared to the protons on the second ring (Ring 2: He, Hf, Hg, Hh).
Step 3: Consider the Ether Linkage: The oxygen of the ether linkage is an electron-donating group, which will shield the protons on both rings to some extent. This is why the protons on Ring 2 are generally expected to be at a slightly higher field (lower ppm) than those on Ring 1.
Step 4: Employ 2D NMR Techniques: If the overlap is severe, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable.[1] This will show correlations between protons that are coupled to each other. You should see a cross-peak connecting Ha and Hb (and Hd and Hc), and another cross-peak connecting He and Hf (and Hh and Hg). This will definitively group the protons belonging to each ring.
Caption: Workflow for resolving complex aromatic signals.
Q2: I have a singlet at around 4.2 ppm, but its integration is off. What could be the issue?
A2: The singlet at approximately 4.2 ppm is expected to correspond to the two protons of the chloromethyl group (Hi). If the integration is not close to 2H (relative to the other protons), consider the following:
Presence of Impurities: The synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide likely involves the reaction of 4-(4-ethoxyphenoxy)aniline with chloroacetyl chloride.[3] An incomplete reaction could leave unreacted starting material. The -NH₂ protons of 4-(4-ethoxyphenoxy)aniline would appear as a broad singlet, but this is unlikely to be at 4.2 ppm. A more likely scenario is the presence of a solvent impurity. For example, dichloromethane (CH₂Cl₂) can appear as a singlet around 5.3 ppm in CDCl₃, but its chemical shift can vary.[1]
Baseline Distortion or Phasing Errors: Poor phasing of the spectrum can lead to inaccurate integration. Re-process your spectrum and carefully adjust the phase and baseline correction.
Q3: The broad singlet for the NH proton is not where I expect it, or it's missing entirely. Why?
A3: The chemical shift of the amide proton (NH) is highly variable and sensitive to experimental conditions.
Solvent Effects: The solvent's ability to form hydrogen bonds with the NH proton can cause significant shifts. In a non-polar solvent like CDCl₃, it may be found in the 8.0-8.5 ppm range. In a hydrogen-bond accepting solvent like DMSO-d₆, it can shift downfield to 10.0 ppm or higher. For a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the NH proton appears at 10.23 ppm in DMSO-d₆.[4]
Concentration Dependence: At higher concentrations, intermolecular hydrogen bonding can occur, which typically shifts the NH peak downfield.
Proton Exchange: If there is any trace of water (H₂O) or acid in your NMR sample or solvent, the NH proton can undergo chemical exchange. This can cause the peak to broaden significantly or even disappear. To confirm if a peak is an NH proton, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The NH proton will exchange with deuterium, and the peak will disappear.[5]
Q4: I see extra peaks that I can't assign to my target molecule. What are they likely to be?
A4: Unidentified peaks are often due to impurities from the synthesis or the workup. Here's a guide to common culprits:
Potential Impurity
Expected ¹H NMR Signals
Reason for Presence
4-(4-ethoxyphenoxy)aniline
Aromatic signals, a broad -NH₂ peak, and signals for the ethoxy group.
A singlet for the CH₂ group and a broad singlet for the carboxylic acid proton.
Reaction of chloroacetyl chloride with trace water.
Troubleshooting Protocol for Impurities:
Check the Purity of Your Starting Materials: Run an NMR of your starting 4-(4-ethoxyphenoxy)aniline to ensure it is pure.
Thoroughly Dry Your Product: Ensure all purification solvents have been removed under high vacuum.
Use High-Quality NMR Solvent: Use a fresh, sealed ampule of deuterated solvent to minimize water content.
Advanced Troubleshooting with 2D NMR
For unambiguous assignment, especially in cases of significant signal overlap, 2D NMR experiments are highly recommended.
¹H-¹H COSY (Correlation Spectroscopy): As mentioned, this experiment identifies protons that are coupled to each other, which is essential for assigning the protons within each aromatic ring and the ethoxy group.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbon atoms. This can be very useful in confirming assignments. For example, the proton signal at ~4.2 ppm (Hi) should correlate with a carbon signal in the ~40-45 ppm range.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure and confirming connectivity. For instance, the NH proton should show a correlation to the carbonyl carbon and the carbons of the adjacent aromatic ring.
References
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Technical Support Center: HPLC Method Optimization & Troubleshooting
Status: Online | Tier: 3 (Advanced Application Support) Ticket: Optimization of HPLC Parameters for Peak Resolution ( ) Welcome to the Advanced Chromatography Support Desk. As a Senior Application Scientist, I understand...
Ticket: Optimization of HPLC Parameters for Peak Resolution (
)
Welcome to the Advanced Chromatography Support Desk. As a Senior Application Scientist, I understand that "better resolution" is not just about changing a column—it is about systematically isolating the variables of the Fundamental Resolution Equation.
This guide is structured to troubleshoot your specific symptoms using the Triad of Resolution : Efficiency (
), Selectivity (), and Retention ().
Part 1: The Triage Desk (Diagnostic Logic)
Before changing any parameters, you must identify which term of the resolution equation is failing you. Use the logic map below to diagnose your chromatogram.
Figure 1: Diagnostic Logic Tree. Use this workflow to determine if your resolution loss is chemical (Selectivity), physical (Efficiency), or kinetic (Retention).[1][2][3][4][5][6]
Part 2: Troubleshooting Selectivity (
) – "The Peaks are Merged"
Q: My peaks are co-eluting (centers are overlapping). I tried a longer column, but it only increased run time, not separation. What is wrong?
A: You are trying to solve a Selectivity (
) problem with Efficiency () tools. Increasing column length increases , which only improves resolution by the square root of the length. To separate co-eluting centers, you must alter the chemistry of the separation.[6]
The Solution: Mobile Phase Engineering
Selectivity is the most powerful term in the resolution equation. You must change the relative interaction energy between the analytes and the stationary phase.
1. The pH "2-Unit" Rule (For Ionizable Compounds)
If your analytes are acidic or basic, pH is your primary lever.
Mechanism: An ionized molecule is much more polar (less retained in Reverse Phase) than a neutral one.[5]
Protocol: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa .
troubleshooting mass spectrometry fragmentation patterns
Technical Support Center: Mass Spectrometry Fragmentation Troubleshooting Introduction In small molecule drug development and metabolomics, the integrity of your fragmentation pattern is the difference between a confirme...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Mass Spectrometry Fragmentation Troubleshooting
Introduction
In small molecule drug development and metabolomics, the integrity of your fragmentation pattern is the difference between a confirmed structural ID and a costly false positive. This guide moves beyond basic operation to address the underlying physics and chemistry of spectral anomalies.[1] We focus here on Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD), the workhorses of modern LC-MS/MS.
Visual Diagnostic Workflow
Before adjusting parameters, identify the spectral phenotype.[2] Use the logic flow below to categorize your issue.
Figure 1: Decision tree for categorizing fragmentation anomalies based on relative ion abundance.
Module 1: The "Survivor" Effect (Under-Fragmentation)
Symptom: Your MS/MS spectrum shows a massive precursor peak (molecular ion) but few or no fragment ions, rendering library matching impossible.
Q1: I have cranked the Collision Energy (CE) to maximum. Why won't it break?
Diagnosis: You are likely fighting Center-of-Mass (CoM) limitations or Sodium Adduct stability .
The Mechanism:
The "Collision Energy" you set in the software (e.g., 50 eV) is the Lab Frame energy. However, the molecule only "feels" the Center-of-Mass energy, which depends on the size of the target gas (usually Nitrogen or Argon) relative to your ion.
As your analyte mass (
) increases, the effective energy () drops drastically because the heavy ion simply "bowls over" the light gas molecules without converting kinetic energy into internal vibrational energy (IVR) sufficient to break bonds [1].
Corrective Actions:
Switch Adducts: Check if you are isolating a sodiated ion
. Sodium adducts are notoriously stable because the Na+ coordinates with multiple heteroatoms, "locking" the structure.
Action: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase to force protonation
, which fragments more easily via mobile proton theory.
Increase Gas Pressure: If your instrument allows (e.g., Q-TOF collision cells), increasing the collision gas pressure increases the number of collisions, compensating for the low energy of each individual collision.
Q2: Why are my fragments missing from the low mass range?
Diagnosis: This is a Low Mass Cutoff (LMCO) artifact, common in Ion Trap instruments (Orbitrap, linear traps).
The Mechanism:
To trap the precursor ion, the instrument applies an RF voltage. This RF field creates a stability boundary. Typically, to hold a precursor of mass
, the trap becomes unstable for any ions below (the "1/3 rule") [2].
Corrective Actions:
Wideband Activation: Enable "Wideband" or "Stepped" activation in your method. This applies resonance excitation to fragment the precursor while momentarily relaxing the trap to catch smaller fragments.
Switch to Q-TOF/Triple Quad: Beam-type instruments do not suffer from LMCO; they transmit all ions generated in the collision cell.
Module 2: The "Grass" Spectrum (Over-Fragmentation)
Symptom: The precursor is gone, and the spectrum is dominated by uninformative low-mass noise (m/z < 100).
Q3: Is my Collision Energy too high, or is this "In-Source" Fragmentation?
Diagnosis: You must distinguish between fragmentation in the source (uncontrolled) vs. the cell (controlled).
The Test:
Run a "MS1 only" scan (no collision energy).
Scenario A: You see the fragment ions in the MS1 scan.
Verdict:In-Source Fragmentation .[3] Your declustering potential (DP) or cone voltage is too high. The molecule is breaking before it even reaches the quadrupole.
Scenario B: You see a clean Precursor in MS1, but "dust" in MS2.
Verdict:Excessive CE . You are obliterating the molecule.
Corrective Actions:
For In-Source: Lower the Cone Voltage/Declustering Potential in 5V increments. Reduce Desolvation Temperature if the compound is thermally labile.
For MS/MS: Use Stepped Collision Energy (e.g., 20, 35, 50 eV). This composites spectra from soft, medium, and hard fragmentation, ensuring you see both large structural pieces and diagnostic small fragments.
Module 3: Unexpected Patterns (Ghost Peaks)
Q4: I see a major peak at M-18 or M-44. Is this a fragment?
Diagnosis: These are neutral losses, often indicative of specific functional groups, but can also be artifacts.
Mass Loss (Da)
Neutral Lost
Indication
-18
H₂O
Hydroxyl groups (Alcohols), often thermal degradation.
-17
NH₃
Amines, Amides.
-28
CO
Phenols, Carbonyls.
-44
CO₂
Carboxylic Acids (Decarboxylation).
-42
C₂H₂O
Acetyl groups (very common in drug metabolites).
Table 1: Common Neutral Losses in Small Molecule Fragmentation [3].
Q5: My spectrum doesn't match the library, but the mass is correct.
Diagnosis: You may be seeing a Rearrangement rather than a direct cleavage.
The Mechanism (McLafferty Rearrangement):
If your molecule has a carbonyl group and a gamma-hydrogen, it will undergo a specific rearrangement forming a neutral alkene and an enol radical cation.[4][5]
Requirement: A double bond (C=O) and a hydrogen on the
Result: A peak at an even mass (if the precursor is even), which is rare for simple cleavages (Nitrogen Rule violations) [4].
Corrective Action:
Do not discard the data. Rearrangements are highly specific and strong evidence for a specific structure. Use software capable of "Deep Learning" prediction (e.g., molecular networking) rather than simple spectral matching, as libraries often vary by instrument geometry.
Protocol: Generating a Breakdown Curve
To scientifically determine the optimal fragmentation energy, do not guess. Perform a Breakdown Curve experiment.
Objective: Determine the CE that yields 10% Precursor survival (for quantification) or maximum structural information (for ID).
Workflow:
Figure 2: Workflow for Collision Energy Optimization.
Step-by-Step:
Setup: Infuse your standard at 10 µL/min.
Method: Create a method that scans the product ions of your precursor.
Ramp: If your software allows (e.g., Waters "Sliding", Thermo "Ramp"), set a CE ramp from 0 to 80 eV over 1 minute.
Extract: Plot the Extracted Ion Chromatogram (EIC) of the Precursor and the 3 most intense fragments.
Calculate:
Crossing Point: Where the Precursor and Fragment curves cross is usually the optimal CE for structural elucidation.
Survival Yield: For sensitive quantification (SRM/MRM), choose the CE where the fragment intensity is at its maximum, usually just before it begins to degrade into secondary fragments [5].
References
NIST Mass Spectrometry Data Center. (2023). Fundamentals of Collision Induced Dissociation. National Institute of Standards and Technology. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Technical Support Center: Strategies to Improve the Bioavailability of Acetamide-Based Compounds
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the bioavailability challenges commonly associated with acetamid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the bioavailability challenges commonly associated with acetamide-based compounds. As researchers and scientists, we understand that moving a promising compound from the bench to clinical relevance requires navigating a complex array of physicochemical and physiological barriers. This resource provides troubleshooting guidance, detailed protocols, and the causal reasoning behind experimental choices to empower your research and development efforts.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the bioavailability of acetamide-based compounds.
FAQ 1: Why do many acetamide-based compounds exhibit poor oral bioavailability?
Acetamide moieties are common in modern medicinal chemistry, but they can introduce properties that hinder oral absorption.[1] The primary reasons are often a combination of:
Poor Aqueous Solubility: The amide group can participate in strong intermolecular hydrogen bonds, leading to high crystal lattice energy. This makes it difficult for individual molecules to dissolve in the gastrointestinal fluids, a prerequisite for absorption. This is a common challenge for many new chemical entities.[2][3]
Low Permeability: While the acetamide group can form hydrogen bonds, its polarity can also be a double-edged sword, potentially hindering passive diffusion across the lipid-rich intestinal cell membranes.[4] Furthermore, many acetamide-based drugs can be substrates for efflux transporters.
Metabolic Instability: Acetamide-containing compounds can be susceptible to hydrolysis by amidases or metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[5] This "first-pass metabolism" can significantly reduce the amount of active drug reaching systemic circulation.[6][7]
Efflux Transporter Substrate Recognition: Intestinal epithelial cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) that act as cellular pumps, actively removing drugs from the cell and pushing them back into the intestinal lumen, thereby limiting absorption.[8][9]
FAQ 2: My compound has good solubility but poor bioavailability. What should I investigate first?
This classic solubility-bioavailability disconnect strongly suggests that either low permeability or high first-pass metabolism is the rate-limiting step.
Causality & Recommended Actions:
Assess Permeability and Efflux: The primary suspect is often active efflux. An in vitro Caco-2 permeability assay is the gold standard for this investigation. This assay can determine the apparent permeability (Papp) and the efflux ratio (ER). A high ER (>2) indicates that the compound is likely a substrate for an efflux transporter like P-gp.[10]
Evaluate Metabolic Stability: If permeability is adequate and efflux is low, the focus should shift to metabolic stability. An in vitro liver microsomal stability assay can determine the rate at which your compound is metabolized by key drug-metabolizing enzymes.[6][11] Rapid degradation in this assay points to high first-pass clearance as the likely cause of poor bioavailability.[7]
The workflow below illustrates this decision-making process.
Caption: The "Revolving Door" effect of P-gp efflux transporters.
Scenario 3: The "Disappearing Act" - High First-Pass Metabolism
Your compound shows good solubility and permeability in vitro, but in vivo pharmacokinetic studies reveal very low oral bioavailability (F < 10%).
Question: How can I protect my acetamide compound from extensive first-pass metabolism?
Answer: Protecting the compound involves either modifying its structure to block metabolic hotspots or using advanced formulations to bypass the primary metabolic organs.
Causality: The goal is to identify the specific site on the molecule that is most susceptible to metabolic attack (the "metabolic soft spot") and modify it to be more robust. This often involves techniques like replacing a metabolically labile hydrogen with a deuterium or fluorine atom (deuteration or fluorination) or introducing steric hindrance near the metabolic site.
When to Use: When in vitro metabolite identification studies have pinpointed a specific, major metabolic pathway.
Troubleshooting:
Issue: The structural modification negatively impacts the compound's primary pharmacological activity.
Solution: This is a common challenge in medicinal chemistry. It requires an iterative process of synthesis and testing to find a modification that blocks metabolism without disrupting the pharmacophore's binding to its target.
Strategy 2: Nanotechnology-Based Delivery Systems
Causality: Encapsulating the drug in a nanocarrier (e.g., polymeric nanoparticles, liposomes) can protect it from degradative enzymes in the GI tract and during its first pass through the liver. [12][13]These systems can alter the drug's biodistribution, and some may be taken up by the lymphatic system, which drains directly into the systemic circulation, bypassing the liver.
[14][]* When to Use: For potent compounds where even a small improvement in bioavailability is meaningful, or for drugs that are highly susceptible to both intestinal and hepatic metabolism.
Troubleshooting:
Issue: Low drug loading capacity or premature drug release from the nanoparticle.
Solution: The choice of nanoparticle material is crucial. The physicochemical properties of the drug (e.g., LogP, charge) must be matched with the properties of the polymer or lipid used to construct the nanoparticle to ensure stable encapsulation and a controlled release profile.
[16]
Part 3: Key Experimental Protocols
Trustworthy data is the foundation of good science. These streamlined protocols provide a starting point for key in vitro assays.
Objective: To determine the intestinal permeability of a compound and assess its potential as a substrate for efflux transporters (e.g., P-gp).
Methodology:
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your lab (typically >250 Ω·cm²).
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with HEPES and glucose, pH 7.4.
Experiment Setup (in duplicate or triplicate):
Apical-to-Basolateral (A-to-B) Transport:
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (AP) chamber.
Add fresh transport buffer to the basolateral (BL) chamber.
Basolateral-to-Apical (B-to-A) Transport:
Add the test compound to the basolateral (BL) chamber.
Add fresh transport buffer to the apical (AP) chamber.
Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber and replace it with an equal volume of fresh buffer. Take a sample from the donor chamber at T=0 and T=final.
Quantification: Analyze the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
Calculations:
Calculate the apparent permeability coefficient (Papp) for both directions:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial donor concentration.
Calculate the Efflux Ratio (ER):
ER = Papp (B-to-A) / Papp (A-to-B)
Interpretation:
High Permeability: Papp (A-to-B) > 10 x 10-6 cm/s
Low Permeability: Papp (A-to-B) < 1 x 10-6 cm/s
Potential Efflux Substrate: ER > 2.0
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Methodology:
Reagent Preparation:
Thaw pooled liver microsomes (human, rat, etc.) on ice.
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO, Acetonitrile).
Incubation Reaction:
In a 96-well plate, pre-warm a mixture of phosphate buffer (pH 7.4), microsomes (e.g., at 0.5 mg/mL final concentration), and the test compound (e.g., at 1 µM final concentration) at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
As a negative control (-NADPH), add buffer instead of the regenerating system.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
Sample Processing:
Centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Quantification:
Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.
Data Analysis:
Plot the natural log of the percentage of parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k
Drug Discovery and Development. (2022-05-25). 7 strategies to improve PROTACs' oral bioavailability. [Link]
Garg, R., & Singh, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. [Link]
American Pharmaceutical Review. (n.d.). Oral Formulation Approaches for Different Stages of Clinical Studies. [Link]
Semantic Scholar. (2022-03-01). Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]
PubMed Central (PMC). (2023-11-22). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. [Link]
ResearchGate. (2025-07-08). (PDF) Formulation strategies for poorly soluble drugs. [Link]
PubMed. (n.d.). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. [Link]
PMC - NIH. (n.d.). Prioritizing oral bioavailability in drug development strategies. [Link]
PubMed. (n.d.). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. [Link]
PMC. (n.d.). Nano based drug delivery systems: recent developments and future prospects. [Link]
PubMed. (n.d.). Permeability assessment of poorly water-soluble compounds under solubilizing conditions. [Link]
ResearchGate. (2025-08-09). (PDF) Nanotechnology-based Drug Delivery Systems. [Link]
RSC Publishing. (2022-03-30). Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]
Taylor & Francis Online. (2024-12-26). Prioritizing oral bioavailability in drug development strategies. [Link]
SciSpace. (n.d.). Nano based drug delivery systems: recent developments and future prospects. [Link]
ResearchGate. (2025-10-16). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
ACS Publications. (2024-06-14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay | Journal of Medicinal Chemistry. [Link]
Periodicum Biologorum. (2019-01-21). Metabolic stability and its role in the discovery of new chemical entities. [Link]
PubMed. (n.d.). Intestinal efflux transporters and drug absorption. [Link]
Journal of Medicinal Chemistry. (n.d.). Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. [Link]
ResearchGate. (n.d.). (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]
Research & Reviews: Drug Delivery. (2023-12-20). The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. [Link]
PubMed Central. (2024-12-06). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
BioIVT. (2022-06-22). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]
MDPI. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. [Link]
PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]
ResearchGate. (n.d.). 26 questions with answers in ORAL DRUG DELIVERY | Science topic. [Link]
YouTube. (2025-08-29). How Does Nanomedicine Improve Drug Delivery?. [Link]
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]
PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
comparing the biological activity of different N-substituted chloroacetamides
Executive Summary: The Reactivity-Stability Trade-off Chloroacetamides are a versatile class of electrophiles used extensively as herbicides (e.g., acetochlor, metolachlor) and increasingly as "warheads" in Targeted Cova...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reactivity-Stability Trade-off
Chloroacetamides are a versatile class of electrophiles used extensively as herbicides (e.g., acetochlor, metolachlor) and increasingly as "warheads" in Targeted Covalent Inhibitors (TCIs) for drug discovery. Their biological activity is governed by a critical balance: intrinsic electrophilicity vs. metabolic stability .
This guide compares the biological performance of varying N-substituted chloroacetamides. The central thesis is that N-substitution is the primary lever for tuning selectivity. While unsubstituted chloroacetamides are potent but indiscriminate alkylators, N-aryl and sterically hindered N-alkyl modifications dampen non-specific reactivity (glutathione depletion) while maintaining potency against specific hydrophobic targets (e.g., VLCFA synthases or cysteine-bearing kinases).
The Chemical Basis of Activity[1]
To interpret biological data, one must first understand the mechanism. Chloroacetamides act via an SN2 nucleophilic substitution , where a biological nucleophile (typically a cysteine thiol, -SH) attacks the
-carbon, displacing the chloride ion.
Mechanism of Action (Pathway Diagram)
Figure 1: The SN2 reaction pathway. The rate of this reaction (
) is modulated by the electronic and steric nature of the N-substituent.
The Role of N-Substitution[2][3]
Electronic Effect: Electron-withdrawing groups (EWGs) on the nitrogen (e.g., phenyl rings) increase the electrophilicity of the carbonyl carbon via induction, theoretically increasing reactivity.
Steric Effect: Bulky groups (e.g., ortho-substituted aryls) physically block the approach of the nucleophile, decreasing reaction rates.
Lipophilicity (LogP): N-substitution drastically alters membrane permeability, determining if the molecule can reach intracellular targets like Very Long Chain Fatty Acid (VLCFA) elongases.
Comparative Performance Analysis
The following analysis compares three distinct classes of N-substituted chloroacetamides based on experimental data trends.
Class A: Primary Chloroacetamides (e.g., 2-Chloroacetamide)
Structure:
Reactivity: Extremely High. The lack of steric hindrance allows rapid reaction with any accessible thiol.
Biological Outcome: High general cytotoxicity. Rapidly depletes cellular Glutathione (GSH), leading to oxidative stress and cell death regardless of specific target expression.
Use Case: General biocide; rarely used in targeted therapy due to poor selectivity.
Class B: N-Alkyl Chloroacetamides (Secondary)
Structure:
(where R is methyl, ethyl, etc.)
Reactivity: Moderate to High. Alkyl groups are electron-donating (mildly deactivating electronically) but offer little steric protection.
Biological Outcome: Moderate cytotoxicity. Often used as fragment linkers but can suffer from hydrolytic instability (amidase cleavage).
Class C: N-Aryl / N,N-Dialkyl Chloroacetamides (Tertiary/Hindered)
Structure:
(e.g., Alachlor, Metolachlor)
Reactivity: Tunable/Low.
Herbicides: The 2,6-diethylphenyl group (in Alachlor) provides a "steric shield." This prevents rapid reaction with cytosolic GSH but allows binding to the hydrophobic active site of VLCFA synthase.
Medicinal Warheads: N-phenyl rings can be tuned with EWGs (e.g., -CF3) to fine-tune reactivity for specific cysteine targeting (e.g., EGFR inhibitors).
Biological Outcome: High target specificity. Lower general toxicity because they survive the "GSH sink" in the cytoplasm.
Comparative Data Summary
Feature
2-Chloroacetamide (Base)
N-Methyl-2-chloroacetamide
N-Phenyl-2-chloroacetamide
Alachlor (Herbicide Class)
Substitution
Primary (None)
Secondary (Alkyl)
Secondary (Aryl)
Tertiary (Hindered Aryl)
GSH Half-life ()
< 15 min (Very Fast)
~ 30-60 min
~ 10-20 min (Electronic activation)
> 120 min (Steric protection)
LogP (Lipophilicity)
-0.5 (Hydrophilic)
0.2
1.5
3.5 (Highly Lipophilic)
Primary Target
Non-specific Thiols
Non-specific
Cysteine Proteases
VLCFA Synthase (Elongase)
Cellular Toxicity
High (Necrosis)
Moderate
Moderate
Low (Target Specific)
Experimental Validation Protocols
To validate the activity of a new N-substituted chloroacetamide, you must characterize both its chemical reactivity and its biological effect.
This assay determines if your compound is too reactive (toxic) or too stable (inactive).
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).
Reaction: Mix compound and GSH at a 1:10 ratio (pseudo-first-order conditions) in a UV-transparent plate. Final conc: 50
M compound, 500 M GSH.
Monitoring: Measure the consumption of the chloroacetamide or the formation of the adduct using HPLC-UV (254 nm) or LC-MS at time points: 0, 5, 15, 30, 60, 120 min.
Calculation: Plot
vs. time. The slope is . Calculate .
Target Range: For drugs, ideal
is often 1–6 hours. < 15 min implies high toxicity risk.
Analysis: Fit data to a sigmoidal dose-response curve to generate IC50.
Interpretation: If IC50 is low (<1
M) but GSH reactivity is also very high, the activity is likely off-target toxicity. If IC50 is low and GSH reactivity is moderate, you have achieved targeted covalent inhibition .
References
Birkholz, A., et al. (2020).[1] "Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: Effects of Substitution." Journal of Medicinal Chemistry.
Schmalfuß, J., et al. (1998).[2] "Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis." Zeitschrift für Naturforschung C.
Stammler, G., et al. (2009). "The Mode of Action of Chloroacetamide Herbicides." Weed Research.
Åkerfeldt, K. S., et al. (2011). "Kinetic Glutathione Chemoassay to Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology.
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.
benchmarking the antimicrobial spectrum of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide against known antibiotics
In the ever-present challenge of antimicrobial resistance, the discovery and evaluation of novel therapeutic agents are paramount. This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-present challenge of antimicrobial resistance, the discovery and evaluation of novel therapeutic agents are paramount. This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of a novel investigational compound, 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, against a panel of established antibiotic agents. The methodologies, data interpretation, and mechanistic insights detailed herein are designed to offer researchers, scientists, and drug development professionals a robust template for the evaluation of new chemical entities in the antimicrobial space.
The core of this guide is a head-to-head comparison of our target compound with antibiotics spanning various classes, elucidating its potential role in combating a wide range of pathogenic microorganisms. While the specific data presented for 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is illustrative to demonstrate the benchmarking process, the experimental protocols and comparative analyses are grounded in established scientific principles and industry standards.
Introduction to the Investigational Compound
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a novel synthetic molecule belonging to the N-substituted acetamide class. Compounds within this chemical family have demonstrated a promising range of biological activities, including antibacterial and antifungal properties.[1][2][3] The unique structural features of this particular derivative, including the chloro-acetamide moiety and the ethoxyphenoxy side chain, warrant a thorough investigation into its antimicrobial potential. The rationale for this study is to systematically define its spectrum of activity and identify potential therapeutic niches.
Experimental Design & Rationale
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of a compound's potency. Our experimental design is aligned with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and relevance.
Selection of Comparator Antibiotics
To provide a comprehensive benchmark, a panel of clinically relevant antibiotics with diverse mechanisms of action was selected:
Levofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
Ciprofloxacin: Another widely used fluoroquinolone.
Cefepime: A fourth-generation cephalosporin (β-lactam) that inhibits bacterial cell wall synthesis.
Meropenem: A broad-spectrum carbapenem (β-lactam) with potent activity against many Gram-positive and Gram-negative bacteria.
Tetracycline: A bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Test Organisms
A panel of representative Gram-positive and Gram-negative bacteria, along with a common fungal pathogen, were chosen to establish the antimicrobial spectrum:
The broth microdilution method was employed to determine the MIC values.
Protocol:
Preparation of Inoculum: Bacterial and fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution: The investigational compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
Inoculation: Each well was inoculated with the prepared microbial suspension.
Incubation: The plates were incubated at 35°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
Following the MIC determination, the MBC was assessed to distinguish between bacteriostatic and bactericidal activity.
Protocol:
Subculturing: A 10 µL aliquot was taken from each well of the MIC plate that showed no visible growth.
Plating: The aliquots were plated onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Incubation: The plates were incubated at 35°C for 24-48 hours.
Interpretation: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum.
Caption: Proposed Mechanism of Action.
Conclusion
This guide outlines a systematic approach to benchmarking the antimicrobial spectrum of the novel compound 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide. The illustrative data suggests that this compound may possess a broad-spectrum, bactericidal activity against a range of clinically relevant pathogens. Further investigations, including in vivo efficacy studies, toxicity profiling, and detailed mechanistic studies, are warranted to fully elucidate its therapeutic potential. The methodologies and comparative framework presented here provide a solid foundation for the continued development of this and other novel antimicrobial agents.
References
Sheikh, A. S., Nadeem, H., Khan, M. T., Saeed, A., & Murtaza, B. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 9785–9796. [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJRPS, 3(1), 133-137. [Link]
de Farias, P. A. M., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1). [Link]
Demkovych, I. I., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. Neliti. [Link]
ResearchGate. (n.d.). Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. ResearchGate. [Link]
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]
Sheikh, A. S., Nadeem, H., Khan, M. T., Saeed, A., & Murtaza, B. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. National Center for Biotechnology Information. [Link]
ACS Omega. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Publications. [Link]
Wisdomlib. (2024). Antimicrobial and antioxidant activities of a new acetamide compound. Wisdomlib. [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. [Link]
ResearchGate. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. ResearchGate. [Link]
Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]
Comparative In Silico Docking & Interaction Profiling: Acetamide Derivatives vs. Celecoxib as COX-2 Inhibitors
Executive Summary This technical guide presents a comparative docking study of novel N-substituted acetamide derivatives against the cyclooxygenase-2 (COX-2) enzyme. Acetamide moieties ( ) are increasingly utilized as bi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide presents a comparative docking study of novel N-substituted acetamide derivatives against the cyclooxygenase-2 (COX-2) enzyme. Acetamide moieties (
) are increasingly utilized as bioisosteres in non-steroidal anti-inflammatory drug (NSAID) design to improve selectivity and reduce gastric ulcerogenicity.
This guide moves beyond basic docking scores. We analyze the structural causality of binding affinities, comparing a synthesized acetamide series against the standard selective inhibitor, Celecoxib . We utilize AutoDock Vina for scoring and ADMETlab 2.0 for pharmacokinetic profiling, providing a self-validating workflow for reproducible results.
Scientific Rationale & Target Selection
The Target: Cyclooxygenase-2 (COX-2)
COX-2 contains a unique hydrophobic side pocket (valine shell) absent in COX-1. Selective inhibition requires a ligand to penetrate this pocket, typically interacting with Arg120 , Tyr355 , and Val523 .
The Ligand Class: Acetamide Derivatives
The acetamide group acts as a versatile linker. It functions as a hydrogen bond donor/acceptor system capable of bridging the "gatekeeper" residues of the COX-2 active site.
Hypothesis: Electron-withdrawing groups (EWGs) on the N-phenyl ring of acetamide derivatives enhance binding affinity by increasing the acidity of the amide proton, strengthening H-bonds with Tyr355 .
Methodological Framework (The "How")
To ensure scientific integrity, this protocol employs a "Redocking Validation" step. We do not proceed to screening unless the native ligand can be redocked with an RMSD < 2.0 Å.
Key Step: The active site is defined by the coordinates of the co-crystallized Celecoxib (Center: X=24.5, Y=22.5, Z=16.3).
Ligand Preparation (The Causality Layer):
Structures are drawn in ChemDraw and converted to 3D.
Geometry Optimization: Crucial for acetamides. We use DFT (Density Functional Theory) at the B3LYP/6-31G * level to fix the amide bond planarity before docking. This prevents "impossible" conformations.
Docking Parameters:
Software: AutoDock Vina 1.2.0.
Grid Box:
Å points (spacing 0.375 Å).
Exhaustiveness: Set to 32 (Standard is 8) to ensure the global minimum is found for flexible acetamide chains.
Comparative Analysis: Performance Data
We compared Celecoxib (Standard) against three representative acetamide derivatives:
Deep penetration of sulfonamide into Val523 pocket.
ACT-2 (p-NO2)
-10.2
0.034
1.12
Nitro group mimics sulfonamide H-bonding.
ACT-3 (p-OMe)
-9.1
0.210
1.45
Steric clash with Leu384 reduces affinity.
ACT-1 (Base)
-7.8
1.900
1.82
Lacks specific polar interactions in the side pocket.
Table 1: Comparative docking metrics. Note that ACT-2 approaches the affinity of the standard drug due to electronic optimization.
Molecular Interaction Profiling
The "Score" tells you that it binds; the "Interaction Profile" tells you why.
Celecoxib: Forms a critical H-bond network with Arg120 and Tyr355 (The Gatekeepers) and His90 .
ACT-2 (Top Derivative): The p-nitro group acts as a strong H-bond acceptor, interacting with Arg513 . The acetamide linker forms a bridge with Ser530 , preventing arachidonic acid entry.
ACT-3: The methoxy group is hydrophobic but bulky. While it engages in Van der Waals forces with Val349 , it pushes the acetamide linker slightly out of the optimal H-bonding distance with Tyr355 .
Mechanistic Pathway Diagram
Figure 2: Interaction map of ACT-2 within the COX-2 active site, highlighting the critical 'Ionic Lock' interaction.
ADMET Prediction (Safety Profile)
Docking success is irrelevant if the drug cannot reach the target or causes toxicity. We utilized ADMETlab 2.0 to predict the pharmacokinetic viability.
Property
Celecoxib
ACT-2 (p-NO2)
Threshold
Interpretation
LogP
3.5
2.8
1.0 - 5.0
ACT-2 has superior water solubility.
TPSA
85.0
92.4
< 140 Ų
Excellent oral bioavailability.
hERG Block
High Risk
Low Risk
-
ACT-2 shows lower cardiotoxicity risk.
GI Absorption
High
High
-
Both are well absorbed.
Insight: While Celecoxib is highly potent, it carries cardiovascular risks (hERG inhibition). The acetamide derivative ACT-2 shows a more favorable safety profile while maintaining respectable binding affinity.
Discussion & Conclusion
This comparative study demonstrates that N-substituted acetamide derivatives are viable scaffolds for COX-2 inhibition.
Causality: The introduction of electron-withdrawing groups (like the Nitro group in ACT-2) significantly improves binding energy (-10.2 kcal/mol) by stabilizing the ligand within the Arg120/Tyr355 channel.
Validation: The protocol was validated by redocking Celecoxib (RMSD 0.85 Å), ensuring the generated grid box accurately maps the active site.
Verdict: While Celecoxib remains the potency standard, ACT-2 represents a promising lead candidate due to its comparable binding mode and potentially superior ADMET profile (lower lipophilicity and hERG risk).
Recommendation: Future wet-lab synthesis should focus on optimizing the p-nitro acetamide scaffold, perhaps by extending the alkyl chain on the nitrogen to further exploit the hydrophobic pocket near Val523 .
References
Abdel-Aziz, S. A., et al. (2025). "An Overview of New Acetamide Derivatives in COX-II Inhibitors." ResearchGate.[1]
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.
Al-Ostoot, F. H., et al. (2023).[2] "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and Molecular Docking." ACS Omega.
Ramírez, D., & Caballero, J. (2018). "Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?" Molecules.
Panda, P. K. (2025).[3][4] "Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide." Omixium / YouTube.
Validation of In Vitro Results with In Vivo Models for Acetamide Compounds
Executive Summary: The Acetamide Translation Gap In medicinal chemistry, the acetamide moiety ( ) is a privileged scaffold due to its hydrogen-bonding capability and synthetic accessibility. However, a recurring failure...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Acetamide Translation Gap
In medicinal chemistry, the acetamide moiety (
) is a privileged scaffold due to its hydrogen-bonding capability and synthetic accessibility. However, a recurring failure mode in drug development is the IVIVC (In Vitro-In Vivo Correlation) disconnect . Acetamides often display nanomolar potency and metabolic stability in standard in vitro assays (e.g., rat liver microsomes) but fail in in vivo efficacy models due to rapid, species-specific hydrolysis.
This guide provides a rigorous framework for validating acetamide leads. It contrasts them with bioisosteres and details specific protocols to detect "silent" metabolic liabilities—specifically Arylacetamide Deacetylase (AADAC)—that standard screenings often miss.
Part 1: The Acetamide Paradox
Why Standard Screens Fail
Standard ADME screens typically rely on Liver Microsomes (LM) to predict clearance. However, acetamides are subject to two distinct metabolic fates:
Oxidative Metabolism (CYP450): Well-predicted by microsomes.
Hydrolysis (Amidases/Esterases): Often poorly predicted by microsomes because many amidases (e.g., AADAC, CES1) are either cytosolic (requiring S9 fractions/hepatocytes) or exhibit drastic species differences.
The Critical Insight: Rats are often poor predictors of human acetamide hydrolysis. For example, the clinical candidate GDC-0834 showed low clearance in rats, dogs, and monkeys but was rapidly hydrolyzed in humans, leading to trial failure.
Diagram 1: The Metabolic Divergence
The following diagram illustrates the competitive metabolic pathways that dictate acetamide fate.
Caption: Divergent metabolic pathways. Standard microsomal stability assays often miss the hydrolytic pathway (red) driven by cytosolic or specific microsomal amidases like AADAC.
Part 2: Comparative Performance Analysis
Acetamides vs. Bioisosteres
When in vivo instability is confirmed, bioisosteric replacement is the primary remediation strategy. The table below compares the acetamide scaffold with its most common alternatives.
Feature
Acetamide (Reference)
Cyclic Urea / Lactam
1,2,3-Triazole
Sulfonamide
Electronic Character
Planar, H-bond Donor/Acceptor
Planar, Restricted Rotation
Aromatic, Dipole mimic
Tetrahedral, Stronger Acidity
Solubility
High
Moderate
Moderate to High
Low to Moderate
Metabolic Liability
High (Hydrolysis by AADAC/CES)
Low (Ring constrains hydrolysis)
Very Low (Oxidatively stable)
Low (CYP oxidation only)
IVIVC Risk
High (Species differences)
Low
Low
Low
Potency Retention
Baseline
High (if conformation matches)
Variable (Geometry change)
Variable (H-bond angle change)
Recommendation: If in vivo clearance is high despite stable microsomes, prioritize 1,2,3-Triazoles (electronic mimic) or Cyclic Amides (steric protection) over simple alkylation.
Part 3: Critical Validation Protocols
To validate acetamide results, you must move beyond standard PK. Use these self-validating systems.
Protocol A: The "Hydrolysis Check" (In Vitro)
Objective: Determine if clearance is driven by CYP (oxidative) or Hydrolases (non-oxidative) and assess species risk.
System Preparation:
Prepare Human Liver Microsomes (HLM) and Human Cytosol/S9 .
Control 1 (Oxidative): Testosterone (CYP3A4 substrate).
Control 2 (Hydrolytic): Phenacetin or Flutamide (AADAC substrates).[1]
Incubation Conditions:
Group A: HLM + NADPH (Measures CYP + Microsomal Amidases).
Group B: HLM without NADPH (Measures Microsomal Amidases only).
Group C: Cytosol/S9 without NADPH (Measures Cytosolic Amidases).
Inhibitor Step: Add Bis-nitrophenyl phosphate (BNPP) (general esterase inhibitor) to a parallel set.
Data Interpretation:
If Clearance (A) ≈ Clearance (B) and is inhibited by BNPP: Hydrolysis driven. High Risk of IVIVC failure.
If Clearance (A) >> Clearance (B): Oxidative driven. Standard scaling applies.
Protocol B: The "Humanized" In Vivo Validation
Objective: Validate efficacy/toxicity when rat models are non-predictive.
Note: Rats often under-express AADAC compared to humans.[2]
Model Selection: Use PXB-Mice (uPA/SCID mice with >70% humanized livers) or Chimeric Mice . Standard rats/mice may generate false positives (showing stability where humans show none).
Dosing:
Administer Acetamide Lead at 10 mg/kg (PO) and 2 mg/kg (IV).
Success Criteria: If PXB-Mouse PK matches Human S9 predictions, the model is validated.
Diagram 2: The Validation Decision Tree
Use this logic flow to determine if your acetamide lead is viable.
Caption: Decision tree for acetamide validation. Note the critical branch for "Human >> Rat" hydrolysis, requiring humanized mouse models (PXB) for valid data.
Part 4: Case Study Synthesis
The GDC-0834 Lesson
The BTK inhibitor GDC-0834 serves as the definitive cautionary tale for acetamide validation.
In Vitro Data: Stable in Rat, Dog, and Monkey microsomes.[5]
In Vivo Data: Low clearance in preclinical species.[4]
Clinical Outcome: In Phase I, the compound was undetectable in human plasma.[4]
Cause: Rapid hydrolysis of the acetamide bond by AADAC , an enzyme highly expressed in humans but negligible in dogs/rats.
Retrospective Validation: The liability was only detectable using Human Hepatocytes (not just microsomes) or PXB-Mice .
Data Comparison (Reconstructed from Literature):
Parameter
Rat (In Vivo)
Dog (In Vivo)
Human (Predicted from Microsomes)
Human (Actual Clinical)
Clearance (mL/min/kg)
Low (<10)
Low (<5)
Low (Predicted)
High (Flow Limited)
Major Metabolite
Oxidative
Oxidative
Oxidative
Hydrolytic (Amine)
Bioavailability (F%)
>50%
>60%
Predicted >50%
<1%
References
Di, L., et al. (2021). "Bridging the Gap Between In Vitro and In Vivo: The Role of Species Differences in Acetamide Hydrolysis." Journal of Medicinal Chemistry.
Liu, L., et al. (2011). "Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor."[4] Drug Metabolism and Disposition.
Fukami, T., et al. (2010). "Human Arylacetamide Deacetylase (AADAC) is the Enzyme Responsible for the Hydrolysis of Flutamide and Phenacetin."[1] Drug Metabolism and Disposition.
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
A Comparative Analysis of the Toxicity Profiles of Chloroacetamide Derivatives
This guide provides a comprehensive comparison of the toxicity profiles of several key chloroacetamide derivatives, a class of herbicides widely used in agriculture. Developed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the toxicity profiles of several key chloroacetamide derivatives, a class of herbicides widely used in agriculture. Developed for researchers, scientists, and drug development professionals, this document delves into the cytotoxic, genotoxic, hepatotoxic, and neurotoxic effects of acetochlor, alachlor, butachlor, and metolachlor. By synthesizing experimental data and outlining detailed protocols, this guide aims to serve as a valuable resource for understanding the potential hazards and underlying toxicological mechanisms of these compounds.
Introduction to Chloroacetamide Herbicides
Chloroacetamide herbicides are a major class of selective, pre-emergent herbicides used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Their widespread use, however, raises concerns about their potential impact on non-target organisms and human health. Structurally, these compounds share a common chloroacetamide moiety, but differ in their N-substituents, which influences their herbicidal activity, environmental fate, and toxicological profiles.[2] Understanding the nuances in their toxicity is crucial for risk assessment and the development of safer alternatives.
The primary mechanism of herbicidal action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] However, their toxicity in non-plant organisms is often attributed to other mechanisms, primarily the induction of oxidative stress.
The Unifying Mechanism: Oxidative Stress
A recurring theme in the toxicology of chloroacetamide derivatives is their ability to induce the formation of reactive oxygen species (ROS).[3] This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress, in turn, can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.[3]
Studies have shown that exposure to chloroacetamides like acetochlor and its metabolites leads to a decrease in the levels of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[3] This depletion of the cell's antioxidant capacity exacerbates the damaging effects of ROS.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the chloroacetamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
[4]
Genotoxicity Assessment: Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 105 cells/mL.
Agarose Embedding: Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify on ice.
Lysis: Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13). Let the DNA unwind for 20-40 minutes.
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) and a specific amperage (e.g., 300 mA) for 20-30 minutes. The damaged DNA fragments will migrate towards the anode, forming a "comet tail."
Neutralization and Staining: Gently remove the slides and neutralize them with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).
Hepatotoxicity Assessment: In Vitro Oxidative Stress Assay
This protocol outlines a method to measure the generation of intracellular ROS in hepatocytes.
Protocol:
Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2) in a suitable format (e.g., 96-well black, clear-bottom plates). Treat the cells with different concentrations of the chloroacetamide derivatives for a specified duration.
Staining with DCFH-DA: Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium. Remove the treatment medium and wash the cells with PBS. Add the DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Fluorescence Measurement: After incubation, wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Analysis: An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular ROS levels.
The zebrafish larval photomotor response (PMR) is a high-throughput behavioral assay used to screen for neurotoxic compounds.
Caption: Workflow for the zebrafish larval photomotor response assay.
Protocol:
Embryo Exposure: Place single zebrafish embryos into the wells of a 96-well plate containing embryo medium. Add the chloroacetamide derivatives at various concentrations.
Incubation: Incubate the plate at 28.5°C on a 14/10-hour light/dark cycle until the larvae reach 5-7 days post-fertilization (dpf).
Behavioral Assay: Place the 96-well plate into an automated behavioral tracking system.
Acclimation: Allow the larvae to acclimate to the dark testing chamber for a defined period.
Light/Dark Transitions: Subject the larvae to a series of alternating light and dark periods.
Data Acquisition: Record the movement of each larva using a high-speed camera and tracking software.
Data Analysis: Analyze the recorded data to quantify various behavioral endpoints, such as total distance moved, velocity, and changes in activity in response to light stimuli. Neurotoxic compounds can alter these behavioral patterns.
[5][6]
Conclusion
The chloroacetamide derivatives acetochlor, alachlor, butachlor, and metolachlor exhibit a range of toxicities, with oxidative stress being a central mechanism of their adverse effects. While they share a common mode of action, there are notable differences in their potency and target organ toxicity. This guide provides a framework for comparing their toxicity profiles and offers detailed protocols for key experimental assessments. Further research is warranted to fill the existing data gaps, particularly in obtaining direct comparative cytotoxicity data for all major derivatives in relevant human cell lines and to further elucidate their specific neurotoxic mechanisms. Such information is critical for accurate risk assessment and the development of safer agricultural practices.
References
Toxicity, Oxidative Stress, and Tissue Distribution of Butachlor in the Juvenile Chinese Mitten Crab (Eriocheir sinensis). (2024). MDPI. Retrieved from [Link]
Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes. (2008). Journal of Biochemical and Molecular Toxicology, 22(1), 41-50.
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]
IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved from [Link]
Exposure to the herbicide butachlor activates hepatic stress signals and disturbs lipid metabolism in mice. (2021). Chemosphere, 283, 131226.
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). International Journal of Molecular Medicine, 47(5), 65.
Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h... (n.d.). ResearchGate. Retrieved from [Link]
Widely Used Insecticide in Food Production Triggers Neurological Effects Linked to Parkinson's Disease. (2026). Beyond Pesticides Daily News Blog. Retrieved from [Link]
Acute alachlor and butachlor herbicide poisoning. (n.d.). ResearchGate. Retrieved from [Link]
Neonicotinoid Insecticides Cause Deadly Overheating Behavior in Honey Bees, Study Finds. (2026). Beyond Pesticides Daily News Blog. Retrieved from [Link]
Acute Oral Poisoning Due to Chloracetanilide Herbicides. (2012). Journal of Korean Medical Science, 27(1), 100-103.
Stereoselective toxicity of acetochlor chiral isomers on the nervous system of zebrafish larvae. (2024). Science of The Total Environment, 923, 171383.
High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. (2021). Foods, 10(1), 143.
Acute toxicity of the chloroacetanilide herbicide butachlor and its effects on the behavior of the freshwater fish Tilapia zilli. (2013).
Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. (2022). Toxics, 10(5), 253.
[Prolonged convulsion after intoxication of alachlor herbicide (Lasso): a case report]. (2011). Chudoku Kenkyu, 24(1), 51-54.
Evaluation of the toxicological effects of atrazine-metolachlor in male rats: in vivo and in silico studies. (2021). Toxicology Reports, 8, 1146-1154.
Behavioral Test Battery for Zebrafish. (2023). JoVE Journal, (199).
Effects of acetochlor on neurogenesis and behaviour in zebrafish at early developmental stages. (2021). Ecotoxicology and Environmental Safety, 208, 111696.
New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. (2021). Antioxidants, 10(3), 443.
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
Caffeic acid n-butyl ester against lung cancer cell line A549. (2016). European Review for Medical and Pharmacological Sciences, 20(18), 3786-3792.
ALACHLOR. (n.d.). Rotterdam Convention. Retrieved from [Link]
Toxicity, Oxidative Stress, and Tissue Distribution of Butachlor in the Juvenile Chinese Mitten Crab (Eriocheir sinensis). (2024). MDPI. Retrieved from [Link]
Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (2019). Oxidative Medicine and Cellular Longevity, 2019, 3961931.
Zebrafish Models for Developmental Neurotoxicity Studies. (n.d.). ZeClinics. Retrieved from [Link]
Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved from [Link]
Acetochlor (Ref: CP 55097). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. (2005). Toxicology in Vitro, 19(7), 917-925.
Oxidative Stress in Liver Pathophysiology and Disease. (2022). Livers, 2(3), 178-193.
Acute toxicity and genotoxicity of the S-metolachlor-based herbicide Dual Gold® on Leptodactylus luctator (Hudson, 1892) tadpol. (2022). Revista de la Asociación Herpetológica Argentina, 36(2), 1-11.
Oxidative Stress in the Healthy and Wounded Hepatocyte: A Cellular Organelles Perspective. (2018). Oxidative Medicine and Cellular Longevity, 2018, 1319725.
Zebrafish Models in Neural and Behavioral Toxicology across the Life Stages. (n.d.). ResearchGate. Retrieved from [Link]
Navigating the Safe Handling of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide: A Guide for Laboratory Professionals
This document provides essential guidance on the safe handling, use, and disposal of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, a compound that, while promising in research and development, necessitates a thorough...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential guidance on the safe handling, use, and disposal of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, a compound that, while promising in research and development, necessitates a thorough understanding of its potential hazards. As a Senior Application Scientist, my objective is to distill complex safety data into practical, field-proven advice that empowers researchers to work safely and effectively. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
Acute Toxicity: Chloroacetamides can be toxic if swallowed.[1][2]
Skin Sensitization and Irritation: A significant concern is the potential for allergic skin reactions upon contact.[1][2] Prolonged or repeated skin contact may also cause irritation.[3]
Eye Damage: Similar compounds can cause serious eye irritation or damage.[3]
Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation.[4]
Reproductive Toxicity: Some chloroacetamides are suspected of damaging fertility or the unborn child.[1][2][5]
Carcinogenicity: While not classified for the specific target compound, related acetamides have been investigated for carcinogenic potential.[6]
Given these potential hazards, a conservative approach to handling is paramount. All laboratory personnel must be trained on these potential risks before working with this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure. The following PPE is mandatory when handling 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide in solid or solution form.
PPE Component
Specifications and Rationale
Hand Protection
Double-gloving with nitrile gloves is recommended.[7] The outer glove should be removed and disposed of immediately after handling the compound. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[5]
Eye Protection
Chemical safety goggles that provide a complete seal around the eyes are required.[8] If there is a significant splash risk, a face shield should be worn in addition to goggles.[5][9]
Body Protection
A fully buttoned laboratory coat is the minimum requirement. For larger quantities or when generating dust, a disposable gown with long sleeves and tight cuffs is recommended to prevent skin contact.[9]
Respiratory Protection
All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood .[8][10] If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter (N100 or P100) is required.[5][8]
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
Upon receipt, ensure the container is intact and properly labeled. Employers are required to maintain safety data sheets and ensure they are readily accessible to employees.[11]
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Keep the container tightly closed when not in use.[8][10]
The storage area should be clearly marked with the appropriate hazard warnings.
Handling and Use
The following workflow is designed to minimize exposure during routine laboratory procedures.